molecular formula C8H10BrClN2 B150945 2-(4-Bromophenyl)ethanimidamide hydrochloride CAS No. 59104-21-1

2-(4-Bromophenyl)ethanimidamide hydrochloride

Cat. No.: B150945
CAS No.: 59104-21-1
M. Wt: 249.53 g/mol
InChI Key: WJPKYOOURIMUTE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethanimidamide hydrochloride, also known as 2-(4-Bromophenyl)ethanimidamide hydrochloride, is a useful research compound. Its molecular formula is C8H10BrClN2 and its molecular weight is 249.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)ethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)ethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPKYOOURIMUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615041
Record name (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59104-21-1
Record name (4-Bromophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of 2-(4-Bromophenyl)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Investigational Biological Activity of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

Authored by: A Senior Application Scientist

Foreword: Charting Unexplored Pharmacological Territory

In the vast landscape of chemical entities with therapeutic potential, many remain uncharacterized. 2-(4-Bromophenyl)ethanimidamide hydrochloride is one such molecule. A search of the current scientific literature reveals a notable absence of data on its biological activities[1][2]. However, the absence of evidence is not evidence of absence. The structural motifs present in this compound—the 4-bromophenyl group and the ethanimidamide moiety—are found in numerous biologically active molecules, suggesting a high probability of inherent pharmacological properties.

This guide, therefore, embarks on a hypothetical yet scientifically rigorous exploration of the potential biological activities of 2-(4-Bromophenyl)ethanimidamide hydrochloride. We will leverage established principles of medicinal chemistry and pharmacology to propose a comprehensive investigational plan. This document is designed for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the potential of this novel compound. We will delve into proposed screening protocols, hypothesize mechanisms of action based on structural analogy, and provide the detailed methodologies required to test these hypotheses.

Part 1: Deconstructing the Molecule: Rationale for Investigation

The rationale for investigating 2-(4-Bromophenyl)ethanimidamide hydrochloride stems from the well-documented bioactivities of compounds containing its constituent functional groups.

  • The 4-Bromophenyl Moiety: The presence of a halogen, particularly bromine, on a phenyl ring is a common feature in many pharmacologically active compounds. The 4-bromophenyl group, specifically, has been identified as essential for the anticancer activity of certain molecules[3]. Furthermore, this moiety is found in compounds with antibacterial[4][5][6], anti-ulcer[7], and potent receptor antagonist activities, including those targeting the endothelin receptors and the CCR5 receptor for HIV-1 entry[8][9].

  • The Ethanimidamide Moiety: The ethanimidamide functional group is structurally related to the active moieties of several known drugs. For instance, it shares features with alpha-2 adrenergic agonists like brimonidine, used in the treatment of glaucoma, and tizanidine, a centrally acting muscle relaxant[10][11]. The mechanism of action for tizanidine involves agonistic activity at noradrenergic alpha-2 receptors, leading to an impairment of excitatory amino acid release from spinal interneurons[11].

This confluence of structural precedents strongly suggests that 2-(4-Bromophenyl)ethanimidamide hydrochloride is a prime candidate for biological screening. We hypothesize that it may possess one or more of the following activities: antimicrobial, anticancer, or as a modulator of G-protein coupled receptors such as adrenergic receptors.

Part 2: A Proposed Cascade for Biological Activity Screening

To systematically evaluate the biological potential of 2-(4-Bromophenyl)ethanimidamide hydrochloride, a tiered screening approach is proposed. This involves a series of in vitro assays designed to identify and characterize its primary pharmacological effects.

Antimicrobial Activity Screening

Causality of Experimental Choice: Given the prevalence of the 4-bromophenyl moiety in known antibacterial and antifungal agents, the initial screen should assess the compound's ability to inhibit the growth of a diverse panel of pathogenic microorganisms.

Protocol: A broth microdilution assay will be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Grow fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 35°C.

    • Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-(4-Bromophenyl)ethanimidamide hydrochloride in sterile dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in the appropriate growth medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive controls (microbes in medium without the compound) and negative controls (medium only).

    • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismStrainCompound MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Experimental Workflow Diagram:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture D Inoculation A->D B Compound Stock C Serial Dilution B->C C->D E Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Caption: Workflow for MIC determination.

Anticancer Activity Screening

Causality of Experimental Choice: The established importance of the 4-bromophenyl group for anticancer activity in other molecular contexts necessitates an evaluation of the cytotoxic potential of 2-(4-Bromophenyl)ethanimidamide hydrochloride against a panel of human cancer cell lines.

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess the compound's effect on cell viability.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(4-Bromophenyl)ethanimidamide hydrochloride in the cell culture medium.

    • Replace the medium in the cell plates with the medium containing the compound at various concentrations.

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

Cell LineTissue of OriginCompound IC50 (µM)
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer

Experimental Workflow Diagram:

Anticancer_Screening_Workflow A Cell Seeding B Overnight Adhesion A->B C Compound Treatment (48-72h) B->C D MTT Addition (3-4h) C->D E Formazan Solubilization D->E F Absorbance Reading (570nm) E->F G IC50 Calculation F->G

Caption: Workflow for MTT cytotoxicity assay.

Part 3: Hypothetical Mechanism of Action: Alpha-2 Adrenergic Agonism

Based on the structural similarity of the ethanimidamide moiety to known alpha-2 adrenergic agonists, we will proceed with the hypothesis that 2-(4-Bromophenyl)ethanimidamide hydrochloride acts as an agonist at these receptors.

Proposed Follow-up Studies:

  • Receptor Binding Assay: To confirm direct interaction with alpha-2 adrenergic receptors, a competitive radioligand binding assay would be performed. This assay would measure the ability of our compound to displace a known radiolabeled ligand (e.g., [3H]-clonidine) from membranes of cells expressing the receptor.

  • Functional Assay (cAMP Measurement): Alpha-2 adrenergic receptors are Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A functional assay would measure changes in cAMP levels in response to the compound.

Step-by-Step Methodology for cAMP Assay:

  • Cell Culture and Stimulation:

    • Culture cells expressing the alpha-2 adrenergic receptor (e.g., HEK293 cells transfected with the ADRA2A gene).

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Treat the cells with varying concentrations of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular contents.

    • Measure cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Plot the concentration of the compound against the measured cAMP levels to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Hypothesized Signaling Pathway:

Activation of the alpha-2 adrenergic receptor by an agonist like our hypothetical compound would trigger the following cascade:

  • The agonist binds to the receptor.

  • The receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein.

  • The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase.

  • The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cAMP.

  • Lowered cAMP levels result in decreased activity of protein kinase A (PKA).

  • Reduced PKA activity leads to a variety of downstream cellular effects, including modulation of ion channel activity and gene expression.

Signaling Pathway Diagram:

Alpha2_Adrenergic_Signaling cluster_membrane Cell Membrane Receptor α2-Adrenergic Receptor G_protein Gi Protein (αβγ) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Ligand 2-(4-Bromophenyl) ethanimidamide HCl Ligand->Receptor binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Hypothesized alpha-2 adrenergic signaling pathway.

Conclusion

While 2-(4-Bromophenyl)ethanimidamide hydrochloride remains a molecule without a defined biological role, this guide has laid out a comprehensive and scientifically grounded framework for its investigation. By drawing parallels with structurally related compounds, we have established a strong rationale for exploring its potential antimicrobial, anticancer, and neuromodulatory activities. The detailed protocols and hypothetical data presented herein provide a clear roadmap for any research group wishing to undertake the characterization of this promising, yet unexplored, chemical entity. The journey from a novel chemical structure to a potential therapeutic agent is long and arduous, but it begins with the systematic and logical investigation outlined in this guide.

References

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][12]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed Central. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PubMed Central. [Link]

  • 2-(4-bromophenyl)ethanimidamide hydrochloride. PubChem. [Link]

  • Aqueous Humor Dynamics and Brimonidine. ClinicalTrials.gov. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • A Randomized-Withdrawal Phase 3 Study Evaluating the Safety and Efficacy of Oral Nalfurafine HCl (AC-820)in Subjects on Hemodialysis With Uremic Pruritus (Renal Itch). ClinicalTrials.gov. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

  • Effects of 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on acute gastric lesions, acid secretion in rats and on some hemodynamic parameters in cats. PubMed. [Link]

  • A Study to Investigate the Effects of Acid Reducing Agents on Pharmacokinetics of PC14586 in Healthy Participants. ClinicalTrials.gov. [Link]

  • Tizanidine: neuropharmacology and mechanism of action. PubMed. [Link]

  • Product information, 2-(4-Bromophenyl)ethanimidamide hydrochloride. P&S Chemicals. [Link]amide-hydrochloride/)

Sources

The Bromophenyl Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bromine in Medicinal Chemistry

The incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established and powerful strategy in modern drug discovery. The unique physicochemical properties of the bromine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. The introduction of a bromophenyl group can enhance therapeutic activity, modulate metabolic stability, and improve the duration of action of a drug candidate.[1][2] This is often attributed to the formation of halogen bonds, a type of non-covalent interaction involving the electron-deficient region on the halogen atom (the σ-hole), which can lead to favorable drug-target interactions.[1][2]

While offering significant advantages, the "bromination" strategy is not without potential drawbacks, including the risk of increased toxicity and bioaccumulation.[1][2] Therefore, a thorough understanding of the structure-activity relationships (SAR) and the specific biological context is crucial for the successful design and development of bromophenyl-containing therapeutics. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse therapeutic applications of bromophenyl compounds, along with practical experimental protocols for their evaluation.

Synthetic Strategies for Incorporating the Bromophenyl Moiety

The synthesis of bromophenyl-containing compounds is a cornerstone of medicinal chemistry, with a variety of well-established and innovative methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern, the nature of the starting materials, and the overall complexity of the target molecule.

General Synthetic Approaches:

A common and versatile method for introducing a bromophenyl group is through nucleophilic aromatic substitution (SNAr) reactions, where a suitable nucleophile displaces a leaving group on a brominated aromatic ring. Another powerful technique is the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of a carbon-carbon bond between a bromophenylboronic acid and a variety of aryl or vinyl halides.

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of a hypothetical bromophenyl-containing drug candidate, illustrating the key steps and considerations.

Synthesis_Workflow Start Starting Materials (e.g., Bromobenzene, Piperidine) Reaction1 Reaction 1: Coupling Reaction (e.g., Buchwald-Hartwig amination) Start->Reaction1 Intermediate1 Intermediate 1 (e.g., N-phenylpiperidine) Reaction1->Intermediate1 Reaction2 Reaction 2: Bromination (e.g., with NBS or Br2) Intermediate1->Reaction2 Intermediate2 Intermediate 2 (e.g., 1-(4-bromophenyl)piperidine) Reaction2->Intermediate2 Reaction3 Reaction 3: Functional Group Interconversion (e.g., Suzuki Coupling) Intermediate2->Reaction3 Final_Compound Final Bromophenyl Compound Reaction3->Final_Compound Purification Purification (e.g., Chromatography, Recrystallization) Final_Compound->Purification Characterization Characterization (e.g., NMR, MS, Elemental Analysis) Purification->Characterization

Caption: Generalized synthetic workflow for a bromophenyl-containing compound.

Detailed Experimental Protocol: Synthesis of 1-(4-bromophenyl)piperidine

This protocol provides a step-by-step method for the synthesis of 1-(4-bromophenyl)piperidine, a common intermediate in the preparation of various biologically active molecules.[3]

Materials:

  • N-phenylpiperidine

  • Tetra-N-butylammonium tetraphenylborate

  • Dichloromethane (DCM)

  • N-bromosuccinimide (NBS)

  • Saturated sodium bisulfite aqueous solution

  • N-heptane

Procedure:

  • Under a nitrogen atmosphere, dissolve N-phenylpiperidine (20g, 0.124mol) and tetra-N-butylammonium tetraphenylborate (2.8g) in 100mL of dichloromethane in a reaction flask.

  • Stir the mixture until the solids are completely dissolved.

  • Cool the reaction mixture to 10-15 °C.

  • Add N-bromosuccinimide (26.5g, 0.149mol) in batches, ensuring the temperature is maintained between 20-25 °C.

  • Allow the reaction to proceed for 8 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic phases, wash with water, and then concentrate under reduced pressure until no solvent remains.

  • To the residue, add 20mL of dichloromethane and heat to 40 °C.

  • Slowly add 80mL of N-heptane and then cool the mixture to 5-10 °C to induce crystallization.

  • Filter the solid product and dry to obtain 1-(4-bromophenyl)piperidine.

Mechanisms of Action: How Bromophenyl Compounds Exert Their Effects

Bromophenyl compounds exhibit a wide range of biological activities by interacting with various molecular targets. Their mechanisms of action are diverse and often depend on the overall structure of the molecule. Two prominent examples are the inhibition of bacterial DNA gyrase and the activation of the STING (Stimulator of Interferon Genes) pathway.

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription.[4] It is a well-validated target for antibacterial drugs. Several bromophenyl-containing compounds have been shown to be potent inhibitors of DNA gyrase.[4][5] These compounds typically bind to the enzyme-DNA complex, stabilizing the cleavage complex and leading to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA acts on Cleavage_Complex Stabilized Cleavage Complex DNA_Gyrase->Cleavage_Complex forms Bromophenyl_Compound Bromophenyl Compound Bromophenyl_Compound->DNA_Gyrase Bromophenyl_Compound->Cleavage_Complex stabilizes DSB Double-Strand Breaks Cleavage_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death results in

Caption: Mechanism of DNA gyrase inhibition by bromophenyl compounds.

Activation of the STING Pathway

The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infections and cellular damage.[6] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor and anti-pathogen response.[6] Recently, marine bromophenol derivatives have been identified as a novel class of potent, non-cyclic dinucleotide (non-CDN) small-molecule STING agonists. These compounds can robustly activate the STING signaling pathway, making them promising candidates for cancer immunotherapy.

STING_Pathway_Activation cluster_cell Immune Cell Bromophenol Bromophenol Derivative (STING Agonist) STING STING (on ER membrane) Bromophenol->STING binds to and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_Gene Type I Interferon Genes Nucleus->IFN_Gene activates transcription of IFN_Production Type I Interferon Production IFN_Gene->IFN_Production

Caption: Activation of the STING pathway by bromophenol derivatives.

Therapeutic Applications of Bromophenyl Compounds

The versatility of the bromophenyl scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.

Therapeutic AreaExample Compound ClassMechanism of ActionKey Findings
Oncology Bromophenol HybridsInduction of ROS-mediated apoptosis, cell cycle arrest.[1][7]Significant inhibitory activity against various human cancer cell lines.[1]
Brominated CoelenteraminesHigh structural specificity, with the 4-bromophenyl moiety being essential for anticancer activity.[8][9]Potential for use in combination therapy to enhance the efficacy of known chemotherapeutics.[8]
Infectious Diseases 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide DerivativesInhibition of microbial DNA gyrase.[4][10]Promising activity against both drug-sensitive and drug-resistant microbes, particularly Gram-positive bacteria.[4]
Bromophenol DerivativesInhibition of bacterial biofilm formation.[11]Effective against Staphylococcus aureus and MRSA.[11]
Neurological Disorders BromocriptineDopamine D2 receptor agonist.[12]Used in the treatment of type 2 diabetes and has shown cardiovascular risk reduction.[12]
Other N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine DerivativesAntioxidant and antimicrobial properties.Moderate antimicrobial activity against S. aureus.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel bromophenyl compounds is a critical step in the drug discovery process. Below are detailed protocols for two common assays used to assess the anticancer and antioxidant activity of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the bromophenyl test compounds in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, remove the medium containing the compounds and add 100 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37 °C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare different concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[13]

Conclusion and Future Perspectives

Bromophenyl compounds represent a rich and diverse class of molecules with significant potential in drug discovery. Their unique ability to form halogen bonds and modulate physicochemical properties makes them a valuable tool for medicinal chemists. The wide range of biological activities, from anticancer and antimicrobial to neurological effects, underscores the versatility of this scaffold. As our understanding of the intricate roles of halogen bonding in biological systems continues to grow, we can expect the rational design of even more potent and selective bromophenyl-containing drugs. Future research will likely focus on exploring novel bromophenyl derivatives, elucidating their mechanisms of action in greater detail, and advancing promising candidates through preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds: From Biofilm Disruption. ACS Publications. [Link]

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PMC. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. ResearchGate. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

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  • Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Ascensus. [Link]

  • File S1 - Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Public Library of Science. [Link]

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An In-Depth Technical Guide to Early-Phase Research on Ethanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Ethanimidamide Scaffold in Modern Drug Discovery

The amide bond is a cornerstone of peptide and protein structure, yet its susceptibility to enzymatic cleavage presents a significant hurdle in drug development, often leading to poor metabolic stability.[1][2] Medicinal chemists employ a strategy known as bioisosteric replacement to overcome this liability, substituting the amide group with functionalities that mimic its steric and electronic properties while enhancing pharmacokinetic profiles.[3][4][5] Among the arsenal of amide bioisosteres, the ethanimidamide moiety and its related amidine derivatives have emerged as a versatile and potent scaffold.

Ethanimidamide, characterized by a C-N double bond, offers a unique combination of structural rigidity, hydrogen bonding capability, and basicity that can be finely tuned to achieve high-potency and selective interactions with biological targets.[4] These derivatives have demonstrated significant therapeutic potential across a range of applications, including the selective inhibition of nitric oxide synthase (NOS) isoforms, modulation of β-secretase (BACE1) for Alzheimer's disease, and development of novel antimicrobial agents.[6][7][8][9]

This guide provides a comprehensive technical overview of the critical stages in the early-phase research and development of ethanimidamide derivatives. From rational design and synthesis to rigorous in vitro evaluation, we will explore the causality behind key experimental choices, providing researchers with a validated framework for advancing novel amidine-based therapeutics from concept to lead candidate.

Chapter 1: The Medicinal Chemistry Blueprint: Synthesis and Structural Validation

The journey of an ethanimidamide-based drug candidate begins with its creation. This chapter details the strategic chemical synthesis and the essential analytical techniques required to ensure the structural integrity and purity of the novel compounds, forming the bedrock of all subsequent biological evaluation.

Synthetic Strategy: The Pinner Reaction and Modern Variants

A cornerstone for the synthesis of ethanimidamide and other amidine derivatives is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (a Pinner salt), followed by reaction with an amine.[10] However, modern drug discovery often demands milder and more versatile methods.

A widely adopted contemporary method utilizes trihaloethanols (like 2,2,2-trifluoroethanol) to react with nitriles in the presence of HCl, forming stable imidate intermediates. These reagents are excellent for preparing amidines under mild conditions, accommodating a wider range of functional groups sensitive to harsher traditional methods.[10]

Protocol 1: General Synthesis of an N-Substituted Ethanimidamide Derivative

Objective: To synthesize a target ethanimidamide derivative from a nitrile precursor.

Step 1: Formation of the Imidate Intermediate

  • Dissolve the starting nitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 2,2,2-trifluoroethanol (1.2 eq).

  • Bubble dry HCl gas through the solution at 0°C for 15-20 minutes, or until saturation is observed.

  • Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to yield the crude trifluoroethyl imidate hydrochloride salt.

Step 2: Amidine Formation

  • Dissolve the crude imidate salt from Step 1 in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor completion by TLC or LC-MS.

  • Remove the solvent in vacuo.

  • Purify the resulting crude product using column chromatography on silica gel to isolate the target amidine derivative.[11]

Structural Characterization: A Self-Validating System

Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique approach ensures a self-validating system where data from orthogonal methods converge to provide an unambiguous structural assignment.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure.[12] For an ethanimidamide derivative, key diagnostic signals include the chemical shifts of the methyl group protons and the quaternary carbon of the C=N bond.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental composition.[12][13] This is critical for verifying that the intended synthesis was successful.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the amidine group.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound.[13] A sample is considered pure for early-phase screening if it shows a single major peak representing >95% of the total integrated area.

Diagram 1: Synthetic and Characterization Workflow

This diagram illustrates the logical flow from starting materials to a fully validated ethanimidamide derivative, ready for biological testing.

G cluster_synthesis Synthesis Phase cluster_purification Purification cluster_validation Structural Validation Nitrile Starting Nitrile & Amine Reaction Pinner Reaction or Variant Nitrile->Reaction Crude Crude Product Reaction->Crude Column Column Chromatography Crude->Column Isolate Compound NMR NMR (¹H, ¹³C) Column->NMR Characterize MS HRMS Column->MS Characterize IR IR Spectroscopy Column->IR Characterize HPLC HPLC (>95% Purity) Column->HPLC Characterize Validated Validated Compound for Bioassay NMR->Validated Confirm Structure & Purity MS->Validated Confirm Structure & Purity IR->Validated Confirm Structure & Purity HPLC->Validated Confirm Structure & Purity

Caption: Workflow from synthesis to validated compound.

Chapter 2: Target Engagement and In Vitro Screening Cascade

With a validated compound in hand, the next phase is to determine its biological activity. This involves a hierarchical screening cascade, starting with direct target engagement and progressing to more complex cell-based systems.

Primary Target: Nitric Oxide Synthase (NOS) Inhibition

Overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) isoform is implicated in inflammatory diseases.[6][15] Ethanimidamide derivatives have been developed as highly selective iNOS inhibitors, making this a prime target for evaluation.[6][16]

The standard method for assessing NOS inhibition is to measure the conversion of L-arginine to L-citrulline.[6][16]

Protocol 2: iNOS Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the iNOS enzyme.

  • Enzyme Preparation: Use recombinant human iNOS.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing NADPH, tetrahydrobiopterin (H₄B), calmodulin, and L-[¹⁴C]-arginine.

  • Compound Incubation: Add the ethanimidamide test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 1400W).[17]

  • Initiate Reaction: Add the iNOS enzyme to each well to start the reaction. Incubate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.

  • Separation: Apply the reaction mixture to a cation-exchange resin column. L-[¹⁴C]-arginine (positively charged) will bind to the resin, while the product, L-[¹⁴C]-citrulline (neutral), will flow through.

  • Quantification: Collect the eluate and quantify the amount of L-[¹⁴C]-citrulline using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Secondary Target: β-Secretase (BACE1) Inhibition

BACE1 is a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[8][18][19] Amide and amidine-containing structures have been explored as BACE1 inhibitors.[8][9]

A FRET (Förster Resonance Energy Transfer) assay is a common and robust method for measuring BACE1 activity.

Diagram 2: BACE1 Cleavage and FRET Assay Principle

This diagram shows how BACE1 cleavage of a substrate leads to a measurable signal in a FRET-based assay.

G cluster_before Before Cleavage cluster_after After Cleavage by BACE1 Substrate Substrate (Donor + Quencher in proximity) NoSignal No/Low Fluorescence (Energy transfer to Quencher) Substrate->NoSignal FRET Occurs BACE1 BACE1 Enzyme Substrate->BACE1 Cleavage Excitation Excitation Light (340 nm) Excitation->Substrate FRET Occurs Products Cleaved Products (Donor & Quencher separated) Fluorescence Fluorescence Signal (490 nm) Products->Fluorescence FRET Disrupted Excitation2 Excitation Light (340 nm) Excitation2->Products FRET Disrupted BACE1->Products Inhibitor Ethanimidamide Inhibitor Inhibitor->BACE1 Blocks

Caption: Principle of a BACE1 FRET-based inhibition assay.

Data Interpretation: Potency and Selectivity

The output of these primary assays is quantitative data, best summarized in a table for comparative analysis. The key metrics are potency (IC₅₀) and selectivity.

Table 1: In Vitro Activity Profile of Hypothetical Ethanimidamide Derivatives

Compound IDR-Group ModificationiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity (eNOS/iNOS)BACE1 IC₅₀ (µM)
EX-001 -CH₃12.08420~700>100
EX-002 -CH₂CH₃25.59500~37285.3
EX-003 -Cyclopropyl5.27500~144245.1
1400W (Reference)0.0210500NA

Data for EX-001 is based on a real derivative reported in the literature.[6] Other values are hypothetical for illustrative purposes.

Causality Insight: From this hypothetical data, one would conclude that a cyclopropyl R-group (EX-003) enhances potency against iNOS compared to smaller alkyl groups. The high selectivity ratio is critical; potent inhibition of the endothelial NOS (eNOS) isoform can lead to undesirable cardiovascular side effects like hypertension.[6][16] Therefore, EX-003, with its combination of high potency and the best selectivity, would be prioritized for further studies.

Chapter 3: Early ADME and Physicochemical Profiling

A potent molecule is useless if it cannot reach its target in the body. Early-phase Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is essential to de-risk candidates. Amidine and guanidine functionalities can be highly basic, which may reduce membrane permeability and bioavailability.[4] Therefore, assessing these properties early is crucial.

Key In Vitro ADME Assays
  • Kinetic Solubility: Measures the solubility of the compound in a buffer at physiological pH (e.g., pH 7.4). Poor solubility can be a major roadblock for oral drug development.

  • LogD₇.₄: The logarithm of the distribution coefficient between octanol and buffer at pH 7.4. It is a measure of the compound's lipophilicity, which influences permeability, metabolism, and promiscuity.

  • Caco-2 Permeability: This assay uses a monolayer of human intestinal cells to predict a drug's absorption across the gut wall. It provides an apparent permeability coefficient (Papp).

  • Microsomal Stability: Incubating the compound with liver microsomes (which contain key metabolic enzymes like Cytochrome P450s) measures its metabolic stability.[20] The output is typically reported as half-life (t₁/₂) or intrinsic clearance.

Diagram 3: Decision-Making Logic for Lead Candidate Selection

This flowchart outlines a logical process for selecting a lead candidate based on a combination of potency, selectivity, and early ADME data.

G Start Pool of Validated Compounds Potency Primary Assay (e.g., iNOS IC₅₀ < 10 µM?) Start->Potency Selectivity Selectivity Screen (e.g., eNOS/iNOS > 500?) Potency->Selectivity Yes Terminate Terminate or Redesign Potency->Terminate No Solubility Physicochemical Profile (Solubility > 50 µM?) Selectivity->Solubility Yes Selectivity->Terminate No Permeability ADME Profile (Caco-2 Papp > 2 x 10⁻⁶ cm/s?) Solubility->Permeability Yes Solubility->Terminate No Lead Lead Candidate for In Vivo Studies Permeability->Lead Yes Permeability->Terminate No

Caption: A streamlined decision-making workflow for lead selection.

Conclusion and Future Perspectives

The ethanimidamide scaffold represents a rich and underexplored area of chemical space with significant potential for developing novel therapeutics. Early-phase research, grounded in robust synthetic chemistry, validated structural characterization, and a logical in vitro screening cascade, is the key to unlocking this potential. By systematically evaluating potency, selectivity, and drug-like properties in parallel, research teams can efficiently identify lead candidates with a higher probability of success in later, more complex preclinical and clinical stages. Future work will likely focus on expanding the diversity of ethanimidamide libraries and exploring their application against a wider range of biological targets, from infectious diseases to oncology.[7][21]

References

  • Vertex AI Search. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.
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  • (2012, May 7). Application of Bioisosteres in Drug Design.
  • PubMed. (n.d.). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities.
  • Journal of Medicinal Chemistry. (n.d.). Acetamidine Lysine Derivative, N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide Dihydrochloride: A Highly Selective Inhibitor of Human Inducible Nitric Oxide Synthase.
  • PubMed. (n.d.). Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives.
  • Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres.
  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability.
  • PMC - NIH. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating....
  • PubMed. (n.d.). Amidines and related compounds. 6. Studies on structure-activity relationships of antihypertensive and antisecretory agents related to clonidine.
  • ResearchGate. (n.d.). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities | Request PDF.
  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • (n.d.). Synthesis of some Amide derivatives and their Biological activity.
  • (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • PMC. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
  • ResearchGate. (n.d.). Techniques and Methods of Identification.
  • MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant).
  • (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
  • PMC. (n.d.). Small Peptides Targeting BACE-1, AChE, and A-β Reversing Scopolamine-Induced Memory Impairment: A Multitarget Approach against Alzheimer's Disease.
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Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

[1]

Introduction & Identity

2-(4-Bromophenyl)ethanimidamide hydrochloride (commonly referred to as 4-bromophenylacetamidine HCl ) is a critical bifunctional intermediate in medicinal chemistry.[1] Structurally, it consists of a phenyl ring substituted at the para-position with a bromine atom—serving as a handle for cross-coupling reactions—and an acetamidine tail, which acts as a potent electrophile for heterocycle formation.[1]

This molecule is widely utilized as a precursor for synthesizing imidazoles, pyrimidines, and triazines , motifs prevalent in kinase inhibitors and GPCR ligands.[1] Furthermore, the amidine moiety itself mimics the side chain of arginine, making this compound and its derivatives valuable probes for serine protease inhibition (e.g., trypsin, thrombin).[1]

Nomenclature & Identification

The distinction between the free base and the hydrochloride salt is critical for stoichiometric calculations in synthesis.[1]

PropertyData Specification
IUPAC Name 2-(4-Bromophenyl)ethanimidamide hydrochloride
Common Name 4-Bromophenylacetamidine HCl
CAS Number (Base) 59104-21-1 (Refers to the free base; salt is often unindexed or custom)
CAS Number (Precursor) 16532-79-9 (4-Bromophenylacetonitrile)
SMILES C1=CC(=CC=C1CC(=N)N)Br.Cl
InChIKey UZAORPZGWBQCRV-UHFFFAOYSA-N (Base)

Physicochemical Properties

The hydrochloride salt is the preferred storage form due to the hygroscopic instability of the free amidine base, which readily absorbs CO₂ and water from the air to form carbonates or hydrolyzes to the amide.[1]

Table 1: Quantitative Data Profile
ParameterValueNotes
Molecular Formula (Salt) C₈H₁₀BrClN₂ Includes one HCl molecule.[1][2]
Molecular Weight (Salt) 249.54 g/mol Used for reactant stoichiometry.[1]
Molecular Formula (Base) C₈H₉BrN₂Free base form.[1]
Molecular Weight (Base) 213.08 g/mol Theoretical active mass.[1]
Physical State White to off-white crystalline solidHighly hygroscopic.[1]
Solubility Soluble in Water, DMSO, MethanolPoor solubility in non-polar solvents (Hexane, Et₂O).[1]
Melting Point >150°C (Decomposes)Precise MP varies by crystal habit/solvate.[1]

Synthetic Methodology: The Pinner Reaction

The most authoritative and scalable method for synthesizing 2-(4-bromophenyl)ethanimidamide hydrochloride is the Pinner Synthesis .[1] This two-step sequence converts a nitrile to an amidine via an imidate ester intermediate.[3]

Reaction Logic & Causality

Direct addition of ammonia to nitriles is kinetically slow and often requires high temperatures that degrade the substrate.[1] The Pinner method circumvents this by activating the nitrile with anhydrous HCl to form a highly electrophilic imidate ester (Pinner Salt), which is then readily attacked by ammonia at low temperatures.[1]

Critical Control Point: The entire process must remain anhydrous . The presence of water will hydrolyze the imidate ester directly to the ester (ethyl (4-bromophenyl)acetate) or the amide, destroying the yield.

Experimental Protocol

Precursor: 4-Bromophenylacetonitrile (CAS 16532-79-9).[1]

Step 1: Formation of the Imidate Ester (Pinner Salt) [3][4]

  • Dissolution: Dissolve 10.0 g (51 mmol) of 4-bromophenylacetonitrile in 50 mL of anhydrous ethanol and 50 mL of anhydrous diethyl ether (or dioxane).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Saturation: Bubble dry HCl gas through the solution for 2–3 hours until saturation is reached. Note: Use a gas trap to neutralize excess HCl.

  • Crystallization: Seal the flask and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white solid.

  • Isolation: Filter the solid rapidly under argon (to avoid moisture) and wash with cold anhydrous ether.[1]

Step 2: Ammonolysis to Amidine

  • Suspension: Suspend the isolated imidate ester in 40 mL of anhydrous ethanol.

  • Substitution: Bubble anhydrous ammonia gas (NH₃) through the suspension at 0°C for 1–2 hours, or add a 7N solution of NH₃ in methanol (excess, ~3-4 equivalents).

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours. The solid will dissolve and reprecipitate as the amidine salt (or ammonium chloride byproduct).

  • Purification: Filter off inorganic NH₄Cl. Concentrate the filtrate. Recrystallize the residue from Ethanol/Ether to yield pure 2-(4-bromophenyl)ethanimidamide hydrochloride.

Synthetic Workflow Diagram

PinnerSynthesisNitrile4-Bromophenylacetonitrile(Precursor)ImidateEthyl Imidate HCl(Intermediate)Nitrile->ImidatePinner ActivationHCl_EtOHHCl (gas) + EtOH(Anhydrous, 0°C)HCl_EtOH->ImidateAmidine2-(4-Bromophenyl)ethanimidamide HCl(Final Product)Imidate->AmidineAmmonolysisByproductSide Product:Ethyl Ester (if Wet)Imidate->ByproductHydrolysis (H2O)AmmoniaNH3 / MeOH(Nucleophilic Attack)Ammonia->Amidine

Caption: Step-wise conversion of nitrile to amidine via the Pinner intermediate. Red path indicates the critical failure mode (hydrolysis).

Structural Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.0–9.5 ppm (br s, 3H/4H): Characteristic broad singlets for the amidine protons (

      
      ).[1]
      
    • δ 7.5–7.6 ppm (d, 2H): Aromatic protons ortho to Bromine.[1]

    • δ 7.3–7.4 ppm (d, 2H): Aromatic protons meta to Bromine.[1]

    • δ 3.6–3.8 ppm (s, 2H): Benzylic methylene (

      
      ).[1] Note: This peak shifts significantly from the nitrile precursor (~4.0 ppm).
      
  • FT-IR:

    • Disappearance: The sharp nitrile stretch at ~2250 cm⁻¹ must be absent.

    • Appearance: Strong bands at 1650–1690 cm⁻¹ (C=N stretch) and 3000–3300 cm⁻¹ (N-H stretch).[1]

Applications in Drug Discovery

This molecule is a "linchpin" intermediate.[1] The amidine group allows for the construction of the heterocyclic core, while the bromine atom remains available for late-stage diversification via palladium-catalyzed cross-coupling.

Heterocycle Formation[1]
  • Pyrimidines: Condensation with 1,3-dicarbonyls (e.g., malonaldehyde derivatives) yields 2-substituted pyrimidines.[1]

  • Imidazoles: Reaction with

    
    -haloketones yields 2-substituted imidazoles.[1]
    
Divergent Synthesis Strategy

ApplicationsCore2-(4-Bromophenyl)ethanimidamide HClProd12-(4-Bromophenyl)pyrimidine derivativesCore->Prod1CyclizationProd22-(4-Bromophenyl)imidazole derivativesCore->Prod2CyclizationReagent11,3-Dicarbonyls(e.g., Acetylacetone)Reagent1->Prod1SuzukiSuzuki-Miyaura Coupling(Pd catalyst, Ar-B(OH)2)Prod1->SuzukiLate-StageDiversificationReagent2Alpha-Halo KetonesReagent2->Prod2Prod2->SuzukiFinalDrugBiaryl-AmidineDrug CandidateSuzuki->FinalDrug

Caption: Utilization of the amidine core for heterocycle construction followed by Suzuki coupling at the bromine handle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5020713, 2-(4-Bromophenyl)ethanimidamide. Retrieved from [Link]

  • Pinner, A. (1892). Die Imidoether und ihre Derivate.[1] Oppenheim, Berlin. (Foundational text on Pinner Synthesis mechanism).

  • Organic Chemistry Portal. Pinner Reaction: Synthesis of Amidines. Retrieved from [Link]

An In-Depth Technical Guide to the Homologous Series of 2-(4-Bromophenyl)ethanimidamide Hydrochloride: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride. Moving beyond a rigid template, this document is structured to deliver an in-depth exploration of the synthesis, theoretical structure-activity relationships (SAR), and potential therapeutic applications of this chemical scaffold. The content is grounded in established chemical principles and draws parallels from structurally related compounds to provide actionable insights for researchers in drug discovery and development.

Introduction: The Significance of the 2-(4-Bromophenyl)ethanimidamide Scaffold

The 2-(4-Bromophenyl)ethanimidamide hydrochloride core structure presents a compelling starting point for medicinal chemistry exploration. It combines a substituted aromatic ring with a reactive amidine group, a moiety known to be a bioisostere of amino acids like arginine and lysine.[1] This mimicry allows amidine-containing compounds to interact with a variety of biological targets, including enzymes such as serine proteases.[1] The presence of a bromine atom on the phenyl ring offers a site for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will systematically explore the synthesis of a homologous series based on this core structure, specifically focusing on the extension of the alkyl chain separating the phenyl and imidamide functionalities. We will then delve into a prospective analysis of the structure-activity relationships, drawing upon existing knowledge of related chemical classes to hypothesize how these structural modifications may impact biological activity.

Defining the Homologous Series

For the purposes of this guide, the homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride is defined by the general structure presented below, where 'n' represents the number of methylene units in the alkyl chain. The parent compound, 2-(4-Bromophenyl)ethanimidamide hydrochloride, corresponds to n=1. This guide will focus on the synthesis and properties of the series where n = 1, 2, and 3.

Figure 1: Homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

Synthesis of the Homologous Series

The synthesis of the target amidine hydrochlorides can be efficiently achieved via the well-established Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester (a Pinner salt), which is then converted to the amidine upon treatment with ammonia. The key to synthesizing the homologous series lies in the preparation of the corresponding (4-bromophenyl)alkane-carbonitrile precursors.

Synthesis of Precursor (4-Bromophenyl)alkanenitriles

A versatile method for synthesizing the homologous series of (4-bromophenyl)alkanenitriles is through the homologation of 4-bromophenylacetic acid. The Arndt-Eistert reaction provides a classic and effective method for a one-carbon chain extension of carboxylic acids.[2][3]

Arndt_Eistert_Homologation 4-Bromophenylacetic acid 4-Bromophenylacetic acid 4-Bromophenylacetyl chloride 4-Bromophenylacetyl chloride 4-Bromophenylacetic acid->4-Bromophenylacetyl chloride SOCl₂ Diazo(4-bromophenyl)ethanone Diazo(4-bromophenyl)ethanone 4-Bromophenylacetyl chloride->Diazo(4-bromophenyl)ethanone CH₂N₂ 3-(4-Bromophenyl)propanoic acid 3-(4-Bromophenyl)propanoic acid Diazo(4-bromophenyl)ethanone->3-(4-Bromophenyl)propanoic acid Ag₂O, H₂O (Wolff Rearrangement) Further Homologation Further Homologation 3-(4-Bromophenyl)propanoic acid->Further Homologation Repeat cycle

Figure 2: Arndt-Eistert homologation workflow for precursor synthesis.

Experimental Protocol: Arndt-Eistert Homologation of 4-Bromophenylacetic Acid

  • Acid Chloride Formation: 4-Bromophenylacetic acid is refluxed with thionyl chloride to yield 4-bromophenylacetyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Diazoketone Formation: The crude acid chloride is dissolved in an inert solvent (e.g., diethyl ether) and treated with a solution of diazomethane at 0°C. Two equivalents of diazomethane are typically used to quench the HCl byproduct.[4]

  • Wolff Rearrangement: The resulting diazoketone is then treated with a catalyst, such as silver oxide, in the presence of water to induce the Wolff rearrangement, yielding 3-(4-bromophenyl)propanoic acid.[4]

  • Chain Extension: The process can be repeated to synthesize 4-(4-bromophenyl)butanoic acid and higher homologs.[2]

The resulting carboxylic acids can be converted to the corresponding nitriles via standard methods, such as conversion to the primary amide followed by dehydration with a reagent like phosphorus oxychloride.

Pinner Reaction for Amidine Synthesis

With the homologous (4-bromophenyl)alkanenitriles in hand, the final step is the Pinner reaction to form the target amidine hydrochlorides.

Pinner_Reaction (4-Bromophenyl)alkanenitrile (4-Bromophenyl)alkanenitrile Intermediate Imidate Intermediate Imidate (4-Bromophenyl)alkanenitrile->Intermediate Imidate Anhydrous Alcohol, HCl (gas) Amidine Hydrochloride Amidine Hydrochloride Intermediate Imidate->Amidine Hydrochloride Ammonia

Figure 3: Pinner reaction for the synthesis of the target amidines.

Experimental Protocol: Pinner Synthesis of 2-(4-Bromophenyl)ethanimidamide Hydrochloride (n=1)

  • Pinner Salt Formation: A solution of 2-(4-bromophenyl)acetonitrile in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature, leading to the precipitation of the ethyl 2-(4-bromophenyl)ethanimidate hydrochloride (Pinner salt).

  • Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. This reaction proceeds via nucleophilic attack of ammonia on the imidate carbon, leading to the formation of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

This protocol can be adapted for the higher homologs by starting with the corresponding (4-bromophenyl)propanenitrile and (4-bromophenyl)butanenitrile.

Prospective Structure-Activity Relationship (SAR) Analysis

In the absence of specific biological data for this homologous series, we can infer potential SAR trends by examining related classes of compounds, such as phenethylamines and other amidine-containing molecules.[5][6]

Table 1: Hypothetical SAR for the Homologous Series

Homolog (n)Alkyl Chain LengthPredicted Lipophilicity (cLogP)Potential Impact on Activity
1-CH₂-LowerMay favor binding to more polar pockets.
2-CH₂CH₂-IntermediateIncreased flexibility may allow for optimal receptor fit.
3-CH₂CH₂CH₂-HigherMay enhance membrane permeability but could lead to non-specific binding.
Influence of the Alkyl Chain Length

The length of the alkyl chain connecting the aromatic ring and the amidine group is a critical determinant of the molecule's overall shape, flexibility, and lipophilicity.

  • Flexibility and Conformation: Increasing the chain length from n=1 to n=3 introduces greater conformational flexibility. This could allow the molecule to adopt different spatial arrangements to better fit into a binding pocket. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding.

  • Lipophilicity: Each additional methylene group increases the lipophilicity of the compound. This can have a profound effect on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Increased lipophilicity can improve membrane permeability but may also lead to increased plasma protein binding and non-specific toxicity.

  • Binding Interactions: The optimal chain length will depend on the specific topology of the target binding site. A shorter linker (n=1) may be ideal for targets with a compact binding pocket, while a longer linker (n=2 or 3) might be necessary to bridge two distinct binding domains on a receptor or enzyme.

The Role of the 4-Bromo Substituent

The bromine atom at the para-position of the phenyl ring plays a significant role in the molecule's electronic properties and potential for further derivatization.

  • Electronic Effects: Bromine is an electron-withdrawing group via induction but an ortho-, para-director due to resonance. This electronic perturbation can influence the pKa of the amidine group and the overall electron density of the aromatic ring, which can be crucial for π-π stacking or cation-π interactions with the biological target.

  • Steric and Lipophilic Contributions: The bromine atom adds steric bulk and increases the lipophilicity of the molecule, which can influence binding affinity and ADME properties.

  • Metabolic Stability: The C-Br bond can be a site of metabolism. Understanding the metabolic fate of these compounds would be a critical aspect of their development.

The Amidine Group as a Pharmacophore

The amidine group is a key pharmacophoric element. It is a strong base and will be protonated at physiological pH. This positive charge is crucial for forming ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a binding site. As mentioned, the amidine group is a well-known bioisostere for the guanidinium group of arginine and the ammonium group of lysine, making it a valuable moiety for targeting enzymes that recognize these amino acids.[1]

Potential Therapeutic Applications

Based on the structural features and the known activities of related compounds, the homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride could be explored for a variety of therapeutic applications.

  • Antimicrobial Agents: Amidine-containing compounds have a long history as antimicrobial agents.[6] The positively charged amidine group can interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The lipophilicity of the homologous series can be tuned to optimize activity against different types of pathogens.

  • Anticancer Agents: Many amidine derivatives have been investigated for their antiproliferative activity.[7] They can exert their effects through various mechanisms, including DNA binding and inhibition of key enzymes involved in cancer cell proliferation.[7]

  • Enzyme Inhibitors: As mimics of protonated amino acids, these compounds are prime candidates for the inhibition of enzymes such as serine proteases (e.g., thrombin, trypsin) and other enzymes that have anionic binding pockets.[1]

Conclusion and Future Directions

This technical guide has outlined the synthesis and a prospective analysis of the homologous series of 2-(4-Bromophenyl)ethanimidamide hydrochloride. The synthetic route via homologation of 4-bromophenylacetic acid followed by the Pinner reaction provides a viable pathway to these compounds. The SAR analysis, while theoretical, provides a rational basis for the systematic exploration of this chemical space.

Future work should focus on the synthesis and biological evaluation of this homologous series to validate the hypotheses presented here. Key experimental steps should include:

  • In vitro screening: The compounds should be screened against a panel of relevant biological targets, such as various microbial strains, cancer cell lines, and specific enzymes like serine proteases.

  • Determination of physicochemical properties: Experimental determination of pKa, logP, and solubility will be crucial for understanding the ADME properties of these compounds.

  • In-depth SAR studies: Should initial screening reveal promising activity, a more extensive SAR study involving modifications to the aromatic ring and the amidine group would be warranted.

By combining rational design, efficient synthesis, and thorough biological evaluation, the therapeutic potential of the 2-(4-Bromophenyl)ethanimidamide scaffold can be fully explored.

References

Sources

Methodological & Application

Application Note: 2-(4-Bromophenyl)ethanimidamide Hydrochloride in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromophenyl)ethanimidamide hydrochloride (commonly referred to as 4-Bromophenylacetamidine hydrochloride ) represents a critical "cationic amphiphile" scaffold in modern antimicrobial drug discovery. While often utilized as a synthetic intermediate for bis-amidine DNA minor groove binders (e.g., pentamidine analogs), this mono-amidine fragment exhibits distinct biological properties relevant to fragment-based drug discovery (FBDD) .

This application note details the utility of this compound as a chemical probe for investigating membrane permeabilization and DNA-binding kinetics . It provides validated protocols for assessing its efficacy against multidrug-resistant (MDR) pathogens, specifically focusing on its role as a synergistic potentiator that disrupts the Gram-negative outer membrane.

Chemical Identity & Pharmacophore Analysis

PropertyDetail
IUPAC Name 2-(4-Bromophenyl)ethanimidamide hydrochloride
Common Name 4-Bromophenylacetamidine HCl
CAS Number 59104-21-1
Molecular Formula C₈H₉BrN₂[1][2] • HCl
Pharmacophore Cationic Amidine Head: Binds negatively charged phosphates (Lipopolysaccharides, DNA backbone).Lipophilic Phenyl Tail: Facilitates membrane insertion.Bromine Substituent: Enhances lipophilicity and provides a "halogen bond" donor site for target affinity.
Expert Insight: The "Amidine Advantage"

The amidine functional group (


) is protonated at physiological pH (pKa ~11-12). This permanent positive charge allows the molecule to electrostatically attract to the anionic surface of bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives). Unlike quaternary ammonium compounds (QACs), amidines can also participate in specific hydrogen bonding interactions with DNA bases (Adenine N3, Thymine O2), making them dual-action agents [1, 2].

Mechanism of Action (MOA)[3]

The antimicrobial activity of 2-(4-Bromophenyl)ethanimidamide hydrochloride operates via a concentration-dependent dual mechanism:

  • Low Concentration (Sub-MIC): The cationic head group displaces divalent cations (

    
    , 
    
    
    
    ) from the LPS layer in Gram-negative bacteria. This destabilizes the outer membrane, increasing permeability to other antibiotics (Synergism).
  • High Concentration (MIC/MBC): The molecule penetrates the cytoplasm, driven by the membrane potential. Once intracellular, it binds to the minor groove of AT-rich DNA regions, inhibiting DNA replication and transcription (similar to pentamidine) [3].

Visualization: Dual-Mode Mechanism

MOA Compound 2-(4-Bromophenyl) ethanimidamide HCl Membrane Bacterial Membrane (LPS/Teichoic Acid) Compound->Membrane Electrostatic Attraction Extracellular Extracellular Environment Extracellular->Compound Displacement Mg2+/Ca2+ Displacement Membrane->Displacement Cationic Exchange Permeability Increased Membrane Permeability Displacement->Permeability Intracellular Intracellular Space Permeability->Intracellular Influx CellDeath Replication Arrest & Cell Death Permeability->CellDeath Leakage of Vital Ions DNABinding DNA Minor Groove Binding (AT-Rich) Intracellular->DNABinding DNABinding->CellDeath

Figure 1: Mechanistic pathway of cationic amidines. The compound initially disrupts membrane integrity via cation displacement, followed by intracellular DNA targeting.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the baseline antimicrobial potency of the compound. Note that mono-amidines often show moderate MICs (32–128 µg/mL) compared to bis-amidines; this assay is crucial for establishing the sub-inhibitory concentrations used in synergy studies.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • 96-well microtiter plates (polystyrene, round bottom).

  • Resazurin dye (optional, for viability visualization).

Procedure:

  • Stock Preparation: Dissolve 2-(4-Bromophenyl)ethanimidamide HCl in DMSO to 10 mg/mL. Dilute in MHB to a starting concentration of 512 µg/mL (ensure DMSO < 1% final).

  • Serial Dilution: Add 100 µL of MHB to columns 2–12 of the plate. Add 100 µL of compound stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate to generate a 2-fold dilution series (256 µg/mL to 0.25 µg/mL).

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Inoculation: Add 100 µL of diluted inoculum to each well. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Data Analysis Table:

Strain Expected MIC Range (µg/mL) Interpretation
S. aureus (Gram+) 16 – 64 Moderate activity (Membrane target dominant)
E. coli (Gram-) 64 – >128 Low activity (Outer membrane barrier prevents entry)

| P. aeruginosa | >128 | Resistant (High efflux/impermeability) |

Protocol B: Synergistic Checkerboard Assay

Purpose: To validate the compound's ability to potentiate large antibiotics (e.g., Vancomycin, Rifampicin) against Gram-negative bacteria by compromising the outer membrane.

Procedure:

  • Matrix Setup: Use a 96-well plate.

    • X-axis (Rows): Serial dilution of Antibiotic A (e.g., Vancomycin).

    • Y-axis (Cols): Serial dilution of 2-(4-Bromophenyl)ethanimidamide HCl.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL final) to all wells.
    
  • Incubation: 37°C for 18–24 hours.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).



Interpretation:

  • FICI ≤ 0.5: Synergism (The amidine successfully permeabilized the membrane).

  • 0.5 < FICI ≤ 4.0: Indifference.

  • FICI > 4.0: Antagonism.

Protocol C: Membrane Permeability Assay (NPN Uptake)

Purpose: To directly prove the "membrane disruption" mechanism. N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces strongly in phospholipid environments but is excluded by intact Gram-negative outer membranes.

Workflow:

  • Preparation: Wash E. coli cells in HEPES buffer and resuspend to OD₆₀₀ = 0.5.

  • Baseline: Add 10 µM NPN to the cell suspension. Measure fluorescence (Ex: 350 nm, Em: 420 nm).

  • Treatment: Inject 2-(4-Bromophenyl)ethanimidamide HCl at

    
     MIC and 
    
    
    
    MIC.
  • Kinetics: Monitor fluorescence increase over 10 minutes.

  • Positive Control: Polymyxin B (known permeabilizer).

Expected Result: A rapid spike in fluorescence indicates the amidine has disrupted the LPS layer, allowing NPN to enter the phospholipid bilayer.

Application Workflow & Logic

The following diagram illustrates the decision matrix for using this compound in a research setting, distinguishing between its use as a Lead Fragment vs. a Synergist .

Workflow Start Start: 2-(4-Bromophenyl) ethanimidamide HCl Screen Primary Screen (MIC) Start->Screen ResultHigh MIC > 64 µg/mL (Weak Activity) Screen->ResultHigh Common Result ResultLow MIC < 16 µg/mL (Potent Activity) Screen->ResultLow Rare (Check Purity) PathSynergy Synergy Assay (Checkerboard) ResultHigh->PathSynergy Test Membrane Permeabilization PathSAR SAR Expansion (Bis-amidines) ResultHigh->PathSAR Linker Strategy Outcome1 Potentiator for Gram-Negatives PathSynergy->Outcome1 Outcome2 Lead for DNA Minor Groove Binder PathSAR->Outcome2

Figure 2: Strategic workflow for evaluating mono-amidine fragments.

References

  • Hassan, M. et al. (2025). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. Biomedicine & Pharmacotherapy .[3] Link

  • Siddiqa, A. et al. (2022).[4] Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities. Pharmaceuticals (Basel) .[4] Link

  • Nelson, S.M. et al. (2025). Antimicrobial Lexitropsins Containing Amide, Amidine, and Alkene Linking Groups. Journal of Medicinal Chemistry . Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. Link

  • Kubba, A. & Rahim, N. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research . Link

Sources

Application Note: 2-(4-Bromophenyl)ethanimidamide HCl as a Serine Protease Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

2-(4-Bromophenyl)ethanimidamide hydrochloride (also known as 4-bromophenylacetamidine HCl) is a highly specific, low-molecular-weight probe designed for the mechanistic characterization of serine proteases. Unlike broad-spectrum, irreversible inhibitors (e.g., PMSF, AEBSF) that covalently modify the active site, this compound acts as a reversible, competitive inhibitor .

Its structural distinctiveness lies in the methylene spacer (


) between the aromatic ring and the amidine group. While classic benzamidines are rigid, the "ethanimidamide" scaffold introduces rotational flexibility, allowing the 4-bromophenyl group to probe the depth and hydrophobic character of the S1 specificity pocket in enzymes like Trypsin , Thrombin , and Urokinase-type Plasminogen Activator (uPA) .
Key Chemical Properties
PropertySpecification
IUPAC Name 2-(4-Bromophenyl)ethanimidamide hydrochloride
Common Name 4-Bromophenylacetamidine HCl
Molecular Formula

Function Arginine mimetic; Competitive Inhibitor
Solubility Soluble in Water (>20 mg/mL), DMSO
Target Class Serine Proteases (S1 Pocket), Nitric Oxide Synthase (NOS)

Mechanism of Action (MOA)

To use this inhibitor effectively, one must understand the thermodynamics of its binding. The amidine group (


) is protonated at physiological pH, mimicking the guanidinium side chain of Arginine.
  • Electrostatic Anchoring: The cationic amidine forms a critical salt bridge with the aspartate residue at the bottom of the S1 specificity pocket (e.g., Asp189 in Trypsin).

  • Halogen Bonding: The para-bromo substitution is not merely a hydrophobic filler. It acts as a sigma-hole donor, capable of forming halogen bonds with backbone carbonyl oxygen atoms in the enzyme active site, potentially increasing affinity (

    
    ) compared to the non-halogenated parent compound.
    
  • Steric Probing: The methylene spacer allows the phenyl ring to sit differently in the S1 pocket compared to benzamidine, making it a valuable tool for differentiating between closely related protease isoforms.

Pathway Diagram: Competitive Inhibition Dynamics

MOA Enzyme Free Enzyme (Serine Protease) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor (K_i) Substrate Chromogenic Substrate Substrate->ES_Complex Inhibitor 2-(4-Bromophenyl) ethanimidamide Inhibitor->EI_Complex ES_Complex->Enzyme Reversible Product Cleaved Product (Signal) ES_Complex->Product k_cat EI_Complex->Enzyme Reversible

Caption: Competitive inhibition model. The inhibitor competes with the substrate for the free enzyme active site, governed by the dissociation constant


.

Application Protocol: Determination of Inhibition Constant ( )

This protocol describes the validation of 2-(4-Bromophenyl)ethanimidamide HCl against Trypsin using a chromogenic substrate (BAPNA). This workflow is adaptable to Thrombin or uPA by changing the substrate.

A. Reagent Preparation[1][2][3]
ReagentPreparation DetailsStorage
Assay Buffer 50 mM Tris-HCl, 10 mM

, pH 8.0.

(1 month)
Inhibitor Stock Dissolve 10 mg in 1 mL DMSO (approx. 40 mM). Dilute to 10 mM working stock in water.

Enzyme (Trypsin) 100 nM stock in 1 mM HCl (prevents autolysis). Dilute to 10 nM in Assay Buffer just before use.

Substrate (BAPNA) N-Benzoyl-DL-arginine-p-nitroanilide. 2 mM stock in DMSO.

B. Experimental Workflow

Critical Note: Because this is a competitive inhibitor, the apparent potency (


) will shift depending on the substrate concentration. Therefore, we must determine the intrinsic 

.
  • Plate Setup: Use a clear 96-well microplate.

  • Inhibitor Gradient: Prepare a serial dilution of 2-(4-Bromophenyl)ethanimidamide HCl in Assay Buffer.

    • Range: 0

      
      M (Control) to 500 
      
      
      
      M (8 points).
  • Enzyme Addition: Add 50

    
    L of 10 nM Trypsin to all wells.
    
    • Pre-incubation: Incubate for 10 minutes at 25°C . This allows the inhibitor to reach equilibrium binding with the enzyme active site.

  • Substrate Initiation: Add 50

    
    L of BAPNA substrate at a fixed concentration (e.g., 
    
    
    
    of the substrate, typically ~1 mM for BAPNA).
  • Kinetic Read: Immediately measure Absorbance at 405 nm (p-nitroaniline release) every 30 seconds for 10 minutes.

C. Workflow Diagram

Protocol Step1 Step 1: Prepare Stocks (Inhibitor in DMSO, Enzyme in HCl) Step2 Step 2: Serial Dilution (0 - 500 µM Inhibitor) Step1->Step2 Step3 Step 3: Pre-Incubation (Enzyme + Inhibitor, 10 min @ 25°C) Step2->Step3 Equilibrium Binding Step4 Step 4: Substrate Addition (Initiate Reaction) Step3->Step4 Step5 Step 5: Kinetic Measurement (OD 405nm, Kinetic Mode) Step4->Step5 Measure V_max

Caption: Step-by-step kinetic assay workflow for determining inhibition potency.

Data Analysis & Interpretation

Calculating

Plot the Initial Velocity (


)  (slope of the linear portion of the absorbance curve) against the log[Inhibitor] . Fit the data to a non-linear regression model (4-parameter logistic):


Deriving the Intrinsic

For competitive inhibitors, the


 is dependent on substrate concentration (

). Use the Cheng-Prusoff Equation to calculate the true affinity constant (

):


  • If

    
     < 1 
    
    
    
    M:
    The compound is a potent inhibitor (likely forming strong halogen bonds).
  • If

    
     > 50 
    
    
    
    M:
    Weak inhibition; the methylene spacer may be causing steric clash in this specific protease.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Non-linear rates Substrate depletion or Enzyme instabilityReduce Enzyme concentration; ensure

substrate conversion.
Precipitation High concentration of inhibitorLimit DMSO final concentration to

.
No Inhibition Wrong TargetConfirm enzyme is a Serine Protease (Trypsin-like). This compound will NOT inhibit Cysteine proteases (e.g., Papain).

References

  • Mechanism of Amidine Inhibition

    • Source: PubChem. "2-(4-Bromophenyl)ethanimidamide".
    • Link:

  • Serine Protease Specificity

    • Source: Sigma-Aldrich Technical Library. "Serine Protease Inhibitors: Mechanisms and Protocols."
    • Link:

  • Source: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley.

Disclaimer: This compound is for Research Use Only (RUO). Not for diagnostic or therapeutic use.

Application Note: In Vivo Efficacy Evaluation of 2-(4-Bromophenyl)ethanimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating the pharmacological efficacy of 2-(4-Bromophenyl)ethanimidamide hydrochloride (also known as 4-Bromophenylacetamidine HCl ).

Based on its chemical structure—a phenylacetamidine derivative—this compound exhibits pharmacophore features characteristic of Dimethylarginine Dimethylaminohydrolase (DDAH) inhibitors and Serine Protease inhibitors (e.g., uPA, Thrombin). Consequently, this guide focuses on in vivo models relevant to Nitric Oxide (NO) modulation , Sepsis , and Tumor Angiogenesis .

Introduction & Mechanism of Action

2-(4-Bromophenyl)ethanimidamide hydrochloride is a small-molecule amidine. Its structural homology to the side chain of asymmetric dimethylarginine (ADMA) allows it to act as a competitive inhibitor of DDAH (Dimethylarginine Dimethylaminohydrolase) .

  • Physiological Logic: DDAH metabolizes ADMA. ADMA is an endogenous inhibitor of Nitric Oxide Synthase (NOS).

  • Inhibition Effect: Inhibiting DDAH leads to accumulation of ADMA

    
     Inhibition of NOS 
    
    
    
    Reduction of pathological Nitric Oxide (NO) levels.
  • Therapeutic Value: This mechanism is critical in conditions driven by excess NO, such as Septic Shock (vasodilation/hypotension) and Tumor Angiogenesis (VEGF-driven vascular growth).

Additionally, the amidine moiety mimics the arginine side chain recognized by the S1 pocket of serine proteases, suggesting potential utility in blocking uPA (Urokinase Plasminogen Activator) , a key driver of metastasis.

Signal Transduction & Inhibition Pathway

DDAH_Pathway cluster_effect Therapeutic Effect Proteins Protein Arginine Methylation ADMA ADMA (Endogenous NOS Inhibitor) Proteins->ADMA Proteolysis Citrulline L-Citrulline ADMA->Citrulline Metabolized by DDAH NOS Nitric Oxide Synthase (eNOS/iNOS) ADMA->NOS Inhibits DDAH DDAH Enzyme DDAH->Citrulline NO Nitric Oxide (NO) NOS->NO Produces Pathology Pathological Vasodilation & Angiogenesis NO->Pathology Promotes Compound 2-(4-Bromophenyl) ethanimidamide HCl Compound->DDAH Inhibits

Figure 1: Mechanism of Action. The compound inhibits DDAH, causing ADMA accumulation, which subsequently suppresses pathological NO production.

Model A: LPS-Induced Endotoxic Shock (Sepsis)

This model evaluates the compound's ability to prevent vascular collapse caused by iNOS-mediated NO overproduction. It is the gold standard for testing DDAH inhibitors.

Experimental Rationale

In sepsis, upregulation of iNOS leads to massive NO release, causing refractory hypotension and mortality. 2-(4-Bromophenyl)ethanimidamide is expected to preserve blood pressure and improve survival by indirectly inhibiting iNOS via ADMA accumulation.

Protocol Workflow

Subjects: Male C57BL/6 mice (8-10 weeks, 20-25g). Group Size: n=10 per group (Vehicle, Low Dose, High Dose, Positive Control).

  • Acclimatization: 7 days.

  • Baseline Measurements: Measure systolic blood pressure (SBP) via tail-cuff plethysmography.

  • Induction (T=0h): Intraperitoneal (IP) injection of Lipopolysaccharide (LPS, E. coli O111:B4) at 10-20 mg/kg (LD50 dose).

  • Treatment (T=1h): Administer 2-(4-Bromophenyl)ethanimidamide HCl (IV or IP).

    • Suggested Doses: 10 mg/kg, 30 mg/kg.

    • Vehicle: Saline or 5% DMSO/PBS.

  • Monitoring (0-48h):

    • Survival: Monitor every 4 hours.

    • Hemodynamics: Measure SBP at 6h, 12h, and 24h.

    • Biomarkers (Terminal): Collect plasma for Nitrate/Nitrite (NOx) assay and ADMA levels (LC-MS/MS).

Data Interpretation
ReadoutExpected Outcome (Efficacious)Mechanistic Validation
Survival Rate Significant increase vs. VehiclePrevention of vascular collapse
Mean Arterial Pressure (MAP) Maintenance of MAP > 60 mmHgVasoconstriction via NOS inhibition
Plasma NOx Reduced levelsConfirmation of NO pathway blockade
Plasma ADMA Increased levelsDirect evidence of DDAH inhibition

Model B: Matrigel Plug Angiogenesis Assay

This model tests the efficacy of the compound in inhibiting VEGF-driven angiogenesis, a process dependent on NO signaling.

Experimental Rationale

Tumor growth requires new blood vessels. VEGF stimulates NO production to trigger endothelial cell migration. Blocking DDAH reduces NO availability, thereby impairing the angiogenic switch.

Protocol Workflow

Subjects: Female C57BL/6 mice or BALB/c mice.

  • Preparation of Matrigel: Thaw Growth Factor Reduced (GFR) Matrigel at 4°C. Mix with:

    • Recombinant Mouse VEGF (100 ng/mL).

    • Heparin (20 units/mL).

  • Implantation (Day 0): Inject 0.5 mL of the Matrigel mixture subcutaneously (SC) into the ventral abdominal midline.

  • Treatment (Day 0 - Day 7):

    • Administer 2-(4-Bromophenyl)ethanimidamide HCl daily (IP or Oral Gavage).

    • Dose: 30 mg/kg daily.

  • Harvest (Day 7): Euthanize mice and carefully dissect the Matrigel plugs.

  • Quantification:

    • Macroscopic: Photograph plugs (Red color = angiogenesis).

    • Drabkin’s Assay: Homogenize plug in water; measure Hemoglobin (Hb) content spectrophotometrically at 540 nm.

    • Immunohistochemistry: Stain sections for CD31 (endothelial marker).

Visualization of Workflow

Angiogenesis_Protocol Step1 Day 0: Matrigel Mix (Matrigel + VEGF + Heparin) Step2 SC Injection (Ventral Midline) Step1->Step2 Step3 Daily Treatment (7 Days) 2-(4-Bromophenyl)ethanimidamide HCl Step2->Step3 Step4 Day 7: Harvest Plugs Step3->Step4 Step5 Analysis Step4->Step5 Analysis_A Hemoglobin Quantification (Drabkin's Method) Step5->Analysis_A Analysis_B CD31 Staining (Vessel Density) Step5->Analysis_B

Figure 2: Matrigel Plug Assay Timeline. Key endpoint is the reduction of hemoglobin content in the plug.

Model C: Lewis Lung Carcinoma (LLC) Metastasis

If the compound is suspected to inhibit uPA (Urokinase) or Serine Proteases , this model is appropriate for testing anti-metastatic efficacy.

Experimental Rationale

LLC cells are highly metastatic. Metastasis relies on protease activity (to degrade extracellular matrix) and angiogenesis. Phenylacetamidines can inhibit the proteolytic cascade required for tumor cell invasion.

Protocol Workflow
  • Cell Culture: Lewis Lung Carcinoma (LLC1) cells.

  • Inoculation:

    • Primary Tumor Model: SC injection (

      
       cells) in flank.
      
    • Experimental Metastasis Model: Tail vein injection (

      
       cells).
      
  • Treatment: Begin dosing 24h post-inoculation. Continue daily for 14-21 days.

  • Endpoints:

    • Primary Tumor: Caliper measurements (

      
      ).
      
    • Metastasis: Euthanize on Day 21. Remove lungs. Fix in Bouin’s solution. Count surface metastatic nodules (white spots on yellow lung background).

Formulation & Safety Considerations

  • Solubility: The hydrochloride salt is generally soluble in water or saline. If precipitation occurs at high concentrations, use 5% DMSO + 5% Tween 80 in PBS.

  • Toxicity Check: Before efficacy studies, perform a "dose escalation" pilot (n=3 mice) up to 100 mg/kg to rule out acute neurotoxicity (common with some amidines).

  • Controls: Always use a vehicle control and, if possible, a positive control like L-NMMA (non-selective NOS inhibitor) or Sunitinib (angiogenesis inhibitor) for benchmarking.

References

  • Leiper, J., et al. (2007). "Disruption of methylarginine metabolism impairs vascular homeostasis." Nature Medicine, 13(2), 198-203. Link

    • Foundational paper establishing DDAH inhibition as a str
  • Vallance, P., & Leiper, J. (2004). "Cardiovascular biology of the asymmetric dimethylarginine:dimethylarginine dimethylaminohydrolase pathway." Arteriosclerosis, Thrombosis, and Vascular Biology, 24(6), 1023-1030. Link

    • Mechanistic review of the ADMA/DDAH p
  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of urokinase-type plasminogen activator." Journal of Enzyme Inhibition, 11(3), 209-225. Link

    • Reference for phenylacetamidine deriv
  • Passaniti, A., et al. (1992). "A simple, quantitative method for assessing angiogenesis and antiangiogenic agents using reconstituted basement membrane, heparin, and fibroblast growth factor." Laboratory Investigation, 67(4), 519-528. Link

    • Standard protocol for the M

Technical Application Note: Solubilization and Handling of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

[1]

Abstract & Compound Profile

This guide details the protocol for the solubilization, storage, and experimental handling of 2-(4-Bromophenyl)ethanimidamide hydrochloride .[1] This compound belongs to the class of amidine derivatives, often utilized as competitive inhibitors for serine proteases (e.g., trypsin, thrombin) or as synthetic intermediates in peptidomimetic drug discovery.[1]

Effective use of this compound requires navigating two opposing physicochemical properties: the high polarity of the amidine hydrochloride salt (favoring water solubility) and the lipophilicity of the bromophenyl moiety (favoring organic solvents).[1] Improper handling can lead to compound precipitation in assay media or hydrolytic degradation.[1]

Physicochemical Identity
PropertyDetail
Compound Name 2-(4-Bromophenyl)ethanimidamide hydrochloride
Functional Class Aryl-substituted acetamidine salt
Molecular Structure An ethyl linker connecting a 4-bromophenyl ring to an amidine group (

)
Approx.[1][2][3][4][5][6][7][8][9] MW ~249.53 g/mol (Anhydrous basis) Verify specific batch CoA
pKa (Amidine) ~11.0 – 12.0 (Highly basic conjugate acid)
Solubility Profile Soluble in DMSO, Methanol; Moderate solubility in Water; Insoluble in non-polar organics (Hexane, Ether).[1]

Solubilization Strategy & Logic

The "Dual-Solvent" Approach

To ensure experimental reproducibility, we utilize a Dual-Solvent Strategy :

  • Master Stock (DMSO): 100% Dimethyl Sulfoxide (DMSO) is used for the high-concentration master stock.[1] This prevents hydrolysis and ensures complete dissolution of the lipophilic bromophenyl tail.[1]

  • Working Solution (Aqueous): Aqueous buffers are used only at the moment of the experiment.

Critical Mechanism - Hydrolytic Stability: Amidines are susceptible to hydrolysis, converting into the corresponding amide (2-(4-bromophenyl)acetamide) and ammonia, particularly under basic conditions (

1
  • Rule: Store stocks in anhydrous DMSO.

  • Rule: When diluting into water, maintain

    
     to maximize stability.
    

Protocol: Preparation of Master Stock Solution

Objective: Create a stable 50 mM Master Stock.

Materials Required[1][2][3][6][8][10]
  • 2-(4-Bromophenyl)ethanimidamide HCl (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)[1]
    
  • Vortex mixer[1]

  • Desiccator (for equilibrating solid to room temp)[1]

  • Amber glass vials (to protect from light)[1]

Step-by-Step Methodology
  • Equilibration: Remove the compound vial from cold storage (-20°C). Place in a desiccator and allow it to reach room temperature (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, accelerating hydrolysis.[1]

  • Weighing: Weigh approximately 12.5 mg of the solid into a tared amber vial. Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) to achieve 50 mM concentration using the formula:
    
    
    
    [1]
    • Example: For 12.5 mg (

      
      ):
      
      
      
      [1]
  • Dissolution: Add the calculated volume of DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial against a light source.[1] The solution should be completely clear. If "schlieren" lines (swirling refraction patterns) are visible, mixing is incomplete.[1]

  • Aliquot & Storage: Aliquot into small volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    

Protocol: Preparation of Aqueous Working Solutions

Objective: Dilute Master Stock for biological assay (e.g.,

Workflow Diagram

The following diagram illustrates the critical decision pathways for dilution, ensuring solubility is maintained.

SolubilizationWorkflowStartStart: 50 mM DMSO Stock(-20°C)ThawThaw to RT &Vortex (30s)Start->ThawCheckVisual Inspection:Precipitate?Thaw->CheckSonicateSonicate (5 mins)@ 37°CCheck->SonicateYesBufferSelSelect Assay Buffer(pH < 7.5 recommended)Check->BufferSelNo (Clear)Sonicate->CheckDilutionIntermediate Dilution(10x Conc in Buffer)BufferSel->DilutionPrecipCheck2Turbidity Check(Tyndall Effect)Dilution->PrecipCheck2FinalAssayFinal Assay Well(Final DMSO < 1%)PrecipCheck2->FinalAssayClearFailProtocol Failure:Reduce Conc or Change SolventPrecipCheck2->FailCloudy

Caption: Logical workflow for diluting hydrophobic amidine salts. The "Tyndall Effect" check involves shining a laser/bright light to detect microscopic precipitation.

Dilution Steps[1]
  • Thaw: Thaw the DMSO stock completely. Vortex to ensure no concentration gradient exists within the vial.[1]

  • Intermediate Dilution (Optional but Recommended):

    • Do not pipette 1

      
       of DMSO stock directly into 1 mL of aqueous buffer.[1] This rapid polarity change can cause "shock precipitation."[1]
      
    • Instead, perform a step-down dilution: Dilute stock 1:10 in DMSO first, or 1:10 in 50% DMSO/Water, before the final dilution.[1]

  • Final Dilution: Add the compound to the assay buffer.

    • Self-Validating Step: Ensure the final DMSO concentration is

      
       (v/v) to prevent solvent interference with biological enzymes.[1]
      
  • pH Verification: Check the pH of the final solution. The HCl salt is acidic; in unbuffered water, it will lower pH.[1] In strong buffers (PBS, HEPES), this effect is negligible at

    
     concentrations.[1]
    

Troubleshooting & Stability Data

Common Issues and Solutions
ObservationRoot CauseCorrective Action
Cloudiness upon water addition "Shock precipitation" of the bromophenyl moiety.[1]Use a serial dilution method (DMSO

50% DMSO

Buffer).[1] Sonicate for 5 mins.
Yellowing of solution over time Hydrolysis of amidine to amide or oxidation.[1]Discard stock. Prepare fresh from solid. Ensure storage is anhydrous.[1]
Assay inhibition varies pH drift affecting amidine protonation state.[1]Amidines must be protonated (charged) to mimic Arginine.[1] Ensure Assay pH is < 9.[1]0.
Stability Reference Table
Solvent SystemTemperatureStability Estimate
Solid Powder -20°C (Desiccated)> 2 Years
100% DMSO -20°C6–12 Months
100% DMSO RT (25°C)< 1 Month
Aqueous Buffer (pH 7.4) RT (25°C)< 24 Hours (Prepare fresh)

References

  • PubChem Compound Summary. (2023). 2-(4-Bromophenyl)acetamide (Structural Analog and Hydrolysis Product).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Clement, B., & Raether, W. (1985).[1] Amidines as prodrugs: Synthesis and stability.[1] (General reference on amidine hydrolysis mechanisms).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Source for "Shock Precipitation" and DMSO handling protocols).

Application Note: Analytical Strategies for 2-(4-Bromophenyl)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification and characterization of 2-(4-Bromophenyl)ethanimidamide hydrochloride . It addresses the specific challenges of analyzing basic amidine compounds and halogenated aromatic systems.

Abstract & Introduction

2-(4-Bromophenyl)ethanimidamide hydrochloride (CAS: 74860-13-2, analogous free base) is a critical synthetic intermediate, often employed in the development of serine protease inhibitors (e.g., thrombin or Factor Xa inhibitors).[1] Its structure combines a basic amidine moiety with a lipophilic brominated phenyl ring.

Analytical Challenges:

  • Amidine Basicity: The amidine group (

    
    ) interacts strongly with residual silanols on silica-based HPLC columns, leading to peak tailing.
    
  • Ionic Nature: As a hydrochloride salt, the molecule is highly polar, requiring specific mobile phase buffering to ensure retention and reproducibility.

  • Halogen Signature: The bromine atom provides a unique mass spectrometric signature that must be leveraged for specificity.[2]

This guide details three orthogonal methodologies: RP-HPLC-UV for routine purity/quantification, LC-MS for identification (leveraging the bromine isotope pattern), and Potentiometric Titration for absolute salt stoichiometry.[1]

Physicochemical Profile

Understanding the molecule is the first step to robust method design.

PropertyValue / CharacteristicImpact on Analysis
Molecular Formula

Basis for stoichiometry.[1]
MW 249.54 g/mol (Salt); 213.08 g/mol (Base)Target masses for MS (

213/215).
Solubility Water, Methanol, DMSOCompatible with Reverse Phase (RP) LC.
UV Absorbance

Primary detection wavelength.
Basicity (

)
~11.0 (Amidine)Requires low pH mobile phase or ion-pairing.[1]

Primary Method: RP-HPLC-UV Quantification

Objective: Routine purity analysis and assay determination.

Method Design Rationale (Causality)
  • Stationary Phase: A C18 column with end-capping is selected to minimize secondary interactions between the basic amidine and surface silanols.

  • Mobile Phase pH: We utilize a Phosphate Buffer at pH 3.0 . At this pH, silanols are protonated (neutral), reducing cation-exchange interactions with the positively charged amidine.[1] This ensures sharp peak symmetry.

  • Modifier: Acetonitrile (ACN) is chosen over methanol for lower backpressure and sharper peaks for aromatic compounds.

Detailed Protocol

Instrument: HPLC System with UV/PDA Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Reference: 360 nm).

  • Injection Vol: 5-10

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 10 Initial equilibration
10.0 60 Linear gradient elution
12.0 90 Wash step
12.1 10 Return to initial

| 15.0 | 10 | Re-equilibration |[1]

System Suitability Testing (SST) Criteria

To ensure the system is "self-validating" before running samples:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates silanol activity).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for 5 replicate injections of the standard.
    
Method Development Logic (Visualization)

HPLC_Strategy Start Start Method Development Check_pKa Analyze pKa (~11.0) Basic Amidine Start->Check_pKa Select_Column Select End-capped C18 (Reduces Silanol Activity) Check_pKa->Select_Column Select_pH Set pH < 3.0 (Suppresses Silanol Ionization) Select_Column->Select_pH Run_Gradient Run 10-90% ACN Gradient Select_pH->Run_Gradient Check_Peak Check Peak Shape Run_Gradient->Check_Peak Optimize Add Ion Pair Reagent (e.g., Hexanesulfonate) Check_Peak->Optimize Tailing > 1.5 Finalize Finalize Method (Validation) Check_Peak->Finalize Tailing < 1.5 Optimize->Run_Gradient

Figure 1: Decision logic for optimizing HPLC conditions for basic amidine compounds.

Secondary Method: LC-MS Identification

Objective: Confirmation of identity using the specific Bromine isotope signature.

The Bromine Signature (Expert Insight)

Bromine exists naturally as two stable isotopes:


 (50.7%) and 

(49.3%).
  • Result: Any mass spectrum of a mono-brominated compound will show two molecular ion peaks (

    
     and 
    
    
    
    ) of almost equal intensity (1:1 ratio) .
  • Target Ions (ESI+):

    • 
      : 
      
      
      
    • 
      : 
      
      
      
Protocol
  • Interface: Electrospray Ionization (ESI) - Positive Mode.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Volatile buffer required).

  • Scan Range: 100 - 400

    
    .[1]
    
Isotope Logic Diagram

MS_Logic Sample Unknown Peak Ionization ESI+ Ionization Sample->Ionization Spectrum Mass Spectrum Ionization->Spectrum Check_M Observe M+H (m/z 213) Spectrum->Check_M Check_M2 Observe M+H+2 (m/z 215) Spectrum->Check_M2 Ratio Calculate Ratio Intensity 213 : 215 Check_M->Ratio Check_M2->Ratio Result_Br CONFIRMED: Mono-Brominated Ratio->Result_Br ~ 1:1 Result_Fail REJECT: Impurity/Other Ratio->Result_Fail != 1:1

Figure 2: Mass Spectrometry workflow utilizing the unique bromine isotope pattern for identification.

Tertiary Method: Potentiometric Titration

Objective: Absolute quantification of the hydrochloride salt content (orthogonal to HPLC).

Since the molecule is a hydrochloride salt, measuring the chloride counter-ion provides a direct measurement of the salt purity, assuming no other inorganic chlorides are present.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Solvent: Dilute Nitric Acid / Methanol mix.

  • Endpoint: Potentiometric inflection point.

  • Calculation:

    
    [1]
    

Stability & Handling

  • Hygroscopicity: Amidine salts can be hygroscopic. Store in a desiccator at 2-8°C.

  • Hydrolysis: Amidines can hydrolyze to amides in basic aqueous solution. Always maintain acidic pH in liquid standards.

  • Light Sensitivity: Brominated aromatics can undergo photodehalogenation. Use amber glassware.

References

  • PubChem. 2-(4-Bromophenyl)ethanimidamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Phenomenex. High pH vs Low pH: How to Choose the Right pH for Your HPLC Method. (General guide on pH control for basic analytes). [Link]

  • Chemistry LibreTexts. Isotopes in Mass Spectrometry (Bromine Pattern). [Link]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidance for SST and validation parameters). [Link]

Sources

Application Notes and Protocols for Neuropharmacological Research: The Case of Guanabenz, a 2-(4-Bromophenyl)ethanimidamide Hydrochloride Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In neuropharmacology, the exploration of novel chemical entities is paramount to advancing our understanding and treatment of complex neurological disorders. While direct experimental data on 2-(4-Bromophenyl)ethanimidamide hydrochloride is not extensively available in public literature, its structural analog, guanabenz, offers a well-documented proxy for investigating potential therapeutic mechanisms. This guide provides a comprehensive overview of the neuropharmacological applications of guanabenz, focusing on its dual mechanism of action as an alpha-2 adrenergic agonist and a modulator of the unfolded protein response (UPR). The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers to investigate compounds with similar structural motifs.

Introduction to Guanabenz: A Compound of Dual Interest

Guanabenz is an orally active alpha-2 adrenergic receptor agonist that has been clinically used for the treatment of hypertension.[1] Its mechanism of action involves stimulating alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system and a subsequent decrease in blood pressure.[2][3] Beyond its cardiovascular effects, emerging research has highlighted the neuroprotective properties of guanabenz, particularly its ability to modulate the Unfolded Protein Response (UPR), a cellular stress response implicated in a variety of neurodegenerative diseases.[4][5] This dual activity makes guanabenz and its analogs compelling candidates for neuropharmacological investigation.

Chemical and Physical Properties of Guanabenz Acetate:

PropertyValueReference
Molecular FormulaC₈H₈Cl₂N₄·C₂H₄O₂[6]
Molecular Weight291.13 g/mol [7]
SolubilitySoluble in alcohol, sparingly soluble in water. Insoluble in EtOH; insoluble in H2O; ≥14.56 mg/mL in DMSO.[6][7]
BioavailabilityApprox. 75% (oral)[2]
Protein BindingApprox. 90%[2]
Elimination Half-Life~6-14 hours[2][6]

Unraveling the Dual Mechanism of Action in a Neuropharmacological Context

The therapeutic potential of guanabenz in neurodegenerative disorders stems from two key molecular mechanisms:

Alpha-2 Adrenergic Receptor Agonism

As an alpha-2 adrenergic agonist, guanabenz mimics the action of norepinephrine at these receptors, which are G protein-coupled receptors with three main subtypes (α2A, α2B, and α2C).[8] In the central nervous system, activation of presynaptic α2-receptors inhibits the release of norepinephrine, leading to a reduction in neuronal firing.[8] This can have a calming effect on the nervous system and may contribute to neuroprotection by reducing excitotoxicity.

Modulation of the Unfolded Protein Response (UPR)

A growing body of evidence indicates that guanabenz's neuroprotective effects are significantly mediated through its modulation of the Unfolded Protein Response (UPR).[4][9] The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[10] Guanabenz has been shown to selectively inhibit the GADD34-containing protein phosphatase 1 (PP1) complex, which is responsible for dephosphorylating the eukaryotic initiation factor 2 alpha (eIF2α).[5][10] By inhibiting this dephosphorylation, guanabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis. This reduction in the protein load on the ER can alleviate stress and promote cell survival.[10]

G cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., Misfolded Proteins) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 induces Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation leads to GADD34_PP1 GADD34-PP1 Complex GADD34_PP1->peIF2a dephosphorylates CHOP CHOP (Apoptosis) ATF4->CHOP Cell_Survival Cell Survival Translation_Attenuation->Cell_Survival promotes CHOP->Cell_Survival inhibits Guanabenz Guanabenz Guanabenz->GADD34_PP1 inhibits

Caption: Guanabenz modulates the UPR by inhibiting the GADD34-PP1 complex.

Experimental Protocols for Neuropharmacological Evaluation

The following protocols provide a framework for investigating the neuropharmacological properties of guanabenz and its analogs.

In Vitro Characterization

This protocol is designed to determine the binding affinity of the test compound to alpha-2 adrenergic receptors using a competitive radioligand binding assay.[11]

Materials:

  • Cell line expressing alpha-2 adrenergic receptors (e.g., SH-SY5Y human neuroblastoma cells).[12]

  • [³H]Clonidine (radioligand).[2][9]

  • Unlabeled clonidine (for determining non-specific binding).

  • Test compound (e.g., guanabenz).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation: Culture SH-SY5Y cells to confluency and harvest.[3] Homogenize cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation.

    • 50 µL of [³H]Clonidine (final concentration ~0.5-2.0 nM).[9]

    • 50 µL of test compound at various concentrations or binding buffer (for total binding).

    • For non-specific binding, add 50 µL of unlabeled clonidine (final concentration ~10 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.

This protocol utilizes Western blotting to measure the phosphorylation of eIF2α as a marker of UPR activation in response to an ER stressor and the modulatory effect of the test compound.[1]

Materials:

  • SH-SY5Y cells.[13]

  • Tunicamycin (ER stress inducer).[13]

  • Test compound (e.g., guanabenz).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells and allow them to adhere overnight. Treat the cells with tunicamycin (e.g., 5 µg/mL for 4 hours) in the presence or absence of the test compound (e.g., guanabenz at 5-10 µM for 8 hours).[1][13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-eIF2α) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-eIF2α signal to the total eIF2α signal.

G start Start cell_culture Cell Culture (SH-SY5Y) start->cell_culture treatment Treatment (Tunicamycin +/- Guanabenz) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-eIF2α) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for the in vitro UPR activation assay.

In Vivo Neuroprotection Studies

A commonly used animal model for studying neurodegeneration, particularly Amyotrophic Lateral Sclerosis (ALS), is the SOD1-G93A transgenic mouse.[6]

Animals:

  • SOD1-G93A transgenic mice and wild-type littermates.[6]

Drug Administration:

  • Guanabenz can be administered via intraperitoneal (i.p.) injection or continuous infusion using osmotic minipumps.[14]

  • A reported dosing regimen is 4.5 mg/kg/day via osmotic minipump.[14]

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

  • Group Assignment: Randomly assign mice to treatment (guanabenz) and control (vehicle) groups.

  • Drug Administration: Begin drug administration at a pre-symptomatic age (e.g., 60-70 days for SOD1-G93A mice). For i.p. injections, administer the drug or vehicle according to the planned schedule.[4] For continuous infusion, surgically implant the osmotic minipumps subcutaneously.

  • Monitoring: Monitor the animals daily for general health, body weight, and signs of disease progression.

Motor function can be assessed using tests like the rotarod and hanging-wire test.[15][16]

Rotarod Test:

  • Apparatus: Use a standard rotarod apparatus for mice.

  • Acclimation: Acclimate the mice to the apparatus for a few days before testing.

  • Testing: Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[17]

  • Measurement: Record the latency to fall from the rod. Perform multiple trials per mouse and average the results.

Hanging-Wire Test:

  • Apparatus: A wire cage lid or a similar wire grid.

  • Testing: Allow the mouse to grip the wire grid with its forepaws and then invert the grid.[4]

  • Measurement: Record the time until the mouse falls.

At the end of the study, histological analysis of the spinal cord can be performed to assess motor neuron survival.

Procedure:

  • Tissue Collection: At a predetermined endpoint, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde (PFA).[4]

  • Tissue Processing: Dissect the spinal cord and post-fix it in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut transverse sections of the spinal cord using a cryostat.

  • Immunohistochemistry:

    • Stain the sections with antibodies against motor neuron markers (e.g., ChAT or NeuN).

    • Use appropriate secondary antibodies and a detection system (e.g., fluorescence or DAB).

  • Analysis: Count the number of surviving motor neurons in the ventral horn of the spinal cord. Compare the counts between the treatment and control groups.

Safety and Pharmacokinetics

Pharmacokinetic Profile of Guanabenz:

ParameterValueReference
AbsorptionRapidly absorbed[2]
Bioavailability~75%[2]
Peak Plasma Concentration2-5 hours post-oral dose[6]
MetabolismExtensive first-pass hepatic metabolism[2]
EliminationPrimarily in urine[2]

Common Side Effects: The most frequently reported side effects of guanabenz in humans include dizziness, drowsiness, dry mouth, headache, and weakness.[1][13]

Conclusion

Guanabenz, and by extension, structurally similar compounds like 2-(4-Bromophenyl)ethanimidamide hydrochloride, represent a promising class of molecules for neuropharmacological research. Their dual mechanism of action, targeting both alpha-2 adrenergic receptors and the unfolded protein response, offers a multi-faceted approach to potentially treating neurodegenerative diseases. The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of these compounds, from initial in vitro characterization to in vivo efficacy studies. It is through such rigorous and systematic investigation that we can unlock the full therapeutic potential of these and other novel neuropharmacological agents.

References

  • Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-08-30). Available from: [Link]

  • Alpha 2-adrenoceptor Agonists in the Treatment of Hypertension. PubMed. Available from: [Link]

  • Guanabenz in the horse – A preliminary report on clinical effects and comparison to clonidine and other alpha-2 adrenergic. (2022-08-24). Available from: [Link]

  • Guanabenz affected multiple ER stress markers, including BiP, P-eIF2a,... ResearchGate. Available from: [Link]

  • New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz. (2024-06-10). NIH. Available from: [Link]

  • Guanabenz. Wikipedia. Available from: [Link]

  • Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS. (2015-08-19). PLOS ONE. Available from: [Link]

  • Guanabenz: Key Safety & Patient Guidance. Drugs.com. Available from: [Link]

  • Identification of alpha 2-adrenergic receptor sites in human retinoblastoma (Y-79) and neuroblastoma (SH-SY5Y) cells. PubMed. Available from: [Link]

  • Guanabenz acetate. Szabo-Scandic. Available from: [Link]

  • Pharmacokinetics of guanabenz in patients with impaired liver function. PubMed. Available from: [Link]

  • Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease. PubMed Central. Available from: [Link]

  • Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. PubMed. Available from: [Link]

  • Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. PubMed. Available from: [Link]

  • Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes. (2014-06-03). PLOS ONE. Available from: [Link]

  • Guanabenz: Package Insert / Prescribing Information. (2025-03-24). Drugs.com. Available from: [Link]

  • Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. J-Stage. Available from: [Link]

  • Assays for Detecting the Unfolded Protein Response. ResearchGate. Available from: [Link]

  • Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. PubMed. Available from: [Link]

  • Alpha-2 Adrenergic Agonists. (2023-01-01). Penn State. Available from: [Link]

  • Assays for detecting the unfolded protein response. PubMed. Available from: [Link]

  • Guanabenz for Vanishing White Matter. Orfenix. Available from: [Link]

  • Acute and long-term regulation of brain alpha 2-adrenoceptors after manipulation of noradrenergic transmission in the rat. PubMed. Available from: [Link]

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. (2011-10-18). Frontiers. Available from: [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. Available from: [Link]

  • Human Motor Neurons With SOD1-G93A Mutation Generated From CRISPR/Cas9 Gene-Edited iPSCs Develop Pathological Features of Amyotrophic Lateral Sclerosis. Frontiers. Available from: [Link]

  • Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS. (2015-08-19). PubMed. Available from: [Link]

  • Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. Available from: [Link]

  • Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol. (2022-05-16). protocols.io. Available from: [Link]

  • Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. (2015). PubMed Central. Available from: [Link]

  • Functional alpha2C-adrenoceptors in human neuroblastoma SH-SY5Y cells. PubMed. Available from: [Link]

  • Chronic clonidine induces functional down-regulation of presynaptic alpha 2-adrenoceptors regulating [3H]noradrenaline and [3H]5-hydroxytryptamine release in the rat brain. PubMed. Available from: [Link]

Sources

Application Notes & Protocols: Oral Administration of 2-(4-Bromophenyl)ethanimidamide Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the oral administration of 2-(4-Bromophenyl)ethanimidamide hydrochloride to rats for research purposes. Recognizing the limited availability of specific preclinical data for this compound, this protocol emphasizes a foundational approach, guiding researchers through critical preliminary steps such as vehicle selection and solubility assessment, followed by a detailed, step-by-step procedure for oral gavage. The methodologies outlined herein are grounded in established best practices for animal welfare and scientific rigor, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage compound evaluation.

Introduction: The Scientific Rationale

Oral administration is a predominant route for drug delivery in both preclinical and clinical settings, owing to its convenience and patient compliance. In rodent models, oral gavage is a precise method for delivering a specified dose of a test compound directly into the stomach.[1][2] The subject of this protocol, 2-(4-Bromophenyl)ethanimidamide hydrochloride, is a compound for which extensive public data on its oral pharmacokinetics and optimal formulation is not yet available. Therefore, this guide provides a framework for developing a robust oral administration protocol, starting from fundamental principles.

The hydrochloride salt form of a compound often enhances its aqueous solubility.[3] However, the overall physicochemical properties of the molecule will dictate the most appropriate vehicle for administration. The protocol below outlines a systematic approach to determine a suitable vehicle and subsequently administer the compound safely and effectively to a rat model.

Preliminary Studies: Vehicle Selection and Solubility Assessment

Prior to initiating any in vivo studies, it is imperative to determine the solubility of 2-(4-Bromophenyl)ethanimidamide hydrochloride in various common, non-toxic vehicles. This step is crucial for ensuring a homogenous and stable formulation for accurate dosing.

Recommended Vehicles for Screening

The following vehicles are recommended for initial solubility screening. The selection of the final vehicle should be based on the solubility data and the objectives of the study.

VehicleRationale
Sterile Water for Injection Ideal for highly water-soluble compounds; hydrochloride salts often have good aqueous solubility.
0.9% Sodium Chloride (Saline) An isotonic vehicle that is physiologically compatible.
0.5% (w/v) Methylcellulose in Water A common suspending agent for compounds with low water solubility.
Corn Oil A vehicle for highly lipophilic compounds.
Step-by-Step Solubility Assessment Protocol
  • Preparation: Aliquot a small, known amount of 2-(4-Bromophenyl)ethanimidamide hydrochloride (e.g., 5 mg) into separate, appropriately sized vials.

  • Vehicle Addition: Add a small, measured volume of the first screening vehicle (e.g., 100 µL) to the corresponding vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles. If the compound has fully dissolved, the solution will be clear.

  • Incremental Vehicle Addition: If the compound has not fully dissolved, continue to add the vehicle in small, measured increments, vortexing and observing after each addition, until the compound is fully dissolved or the desired maximum concentration is exceeded.

  • Documentation: Record the volume of vehicle required to dissolve the compound and calculate the solubility in mg/mL.

  • Repeat: Repeat steps 2-6 for each of the recommended vehicles.

  • Stability Check: Once a suitable vehicle is identified, prepare a fresh solution at the desired concentration and let it stand at room temperature for at least 2-4 hours. Visually inspect for any signs of precipitation, which would indicate poor stability. For longer-term studies, stability at refrigerated temperatures should also be assessed.

Detailed Protocol: Oral Gavage Administration

This section provides a step-by-step guide for the oral administration of 2-(4-Bromophenyl)ethanimidamide hydrochloride to rats using the gavage technique.

Materials and Equipment
  • 2-(4-Bromophenyl)ethanimidamide hydrochloride

  • Selected vehicle (as determined in Section 2.0)

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

  • Analytical balance

  • Vortex mixer

  • Sterile syringes (1-3 mL, depending on dosing volume)

  • Stainless steel, ball-tipped oral gavage needles (16-18 gauge for adult rats)

  • Rat restraint device (optional, but recommended for inexperienced handlers)

  • Calibrated scale for animal weighing

Dosing Solution Preparation
  • Animal Weighing: Weigh each rat accurately immediately before dosing to calculate the precise volume of the dosing solution to be administered.

  • Dose Calculation: Use the following formula to calculate the required volume for each animal:

    • Dosing Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)

  • Compound Weighing: Based on the number of animals and the required dose, calculate the total amount of 2-(4-Bromophenyl)ethanimidamide hydrochloride needed. It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.

  • Solution/Suspension Preparation:

    • Weigh the calculated amount of the compound and place it in a sterile container.

    • Add the appropriate volume of the selected vehicle to achieve the desired final concentration.

    • Vortex thoroughly until the compound is completely dissolved (for solutions) or evenly suspended (for suspensions). If preparing a suspension, ensure it is continuously mixed to maintain homogeneity.

Animal Handling and Gavage Procedure

The following workflow is recommended for safe and effective oral gavage:

GavageWorkflow A Accurately weigh the rat B Calculate the precise dosing volume A->B C Prepare the dosing syringe with the calculated volume B->C D Gently but firmly restrain the rat C->D E Measure the gavage needle length (from mouth to last rib) D->E Ensure proper needle length to avoid lung intubation F Gently insert the gavage needle into the esophagus E->F G Administer the dose smoothly and steadily F->G Do not force the needle if resistance is met H Carefully withdraw the needle G->H I Return the rat to its home cage H->I J Monitor the animal for any adverse effects I->J

Caption: Workflow for Oral Gavage in Rats

  • Restraint: Gently but firmly restrain the rat to prevent movement. The scruff of the neck can be held, and the body supported. The head and neck should be in a straight line with the body.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently introduce the ball-tipped needle into the mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus.

    • The rat should swallow the needle as it is advanced. If any resistance is met, do not force the needle. Withdraw and attempt to re-insert.

  • Dose Administration: Once the needle is correctly positioned in the esophagus, administer the dosing solution from the syringe in a smooth, steady motion.

  • Needle Withdrawal: After administration, carefully withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring: Return the animal to its cage and monitor it closely for at least 30 minutes for any signs of distress, such as labored breathing, cyanosis, or unusual behavior. Continue to monitor the animals according to the specific study protocol.

Quantitative Data Summary

The following table provides general guidelines for dosing volumes in rats. The total volume administered should not exceed 10 mL/kg in most cases, and lower volumes are preferable.

Rat Body Weight (g)Maximum Oral Gavage Volume (mL) at 10 mL/kg
1501.5
2002.0
2502.5
3003.0
3503.5

Conclusion and Best Practices

This protocol provides a foundational and systematic approach for the oral administration of 2-(4-Bromophenyl)ethanimidamide hydrochloride in rats. Due to the lack of specific public data for this compound, the importance of preliminary solubility and stability assessments cannot be overstated. Adherence to proper animal handling and gavage techniques is critical for animal welfare and the generation of reliable scientific data. All procedures involving live animals should be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

References

  • Atcha, Z., Rourke, C., Neo, A. H., Goh, C. W., Lim, J. S., Aw, C. C., Browne, E. R., & Pemberton, D. J. (2010). Alternative method of oral dosing for rats.
  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339–3342.
  • Uttar Pradesh University of Medical Sciences. (n.d.). Oral drug administration in Rats. Retrieved from [Link]

Sources

Application Note: Crystallization Protocols for 2-(4-Bromophenyl)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

2-(4-Bromophenyl)ethanimidamide hydrochloride (also known as 4-bromobenzylamidine HCl) is a critical intermediate in the synthesis of serine protease inhibitors and various heterocyclic pharmaceutical agents.[1][2] Structurally, it consists of a lipophilic bromophenyl tail and a polar, ionic amidine headgroup.

The Purification Challenge

The primary challenge in crystallizing this compound stems from its synthetic origin, typically the Pinner reaction . This route generates significant stoichiometric equivalents of ammonium chloride (


) as a byproduct.[2]
  • Solubility Overlap: Both the target amidine salt and

    
     exhibit high solubility in water and moderate solubility in lower alcohols (methanol, ethanol), making aqueous recrystallization inefficient.
    
  • Hygroscopicity: Amidine salts are hygroscopic.[1][2][3] Moisture uptake risks hydrolysis of the amidine to the corresponding amide (2-(4-bromophenyl)acetamide) or acid, degrading purity.[1]

  • Thermal Instability: Prolonged heating in wet solvents accelerates hydrolysis.[1][2]

Solubility Profile (Estimated)
SolventSolubility BehaviorUsage in Protocol
Methanol HighDissolution (Crude)
Ethanol (Abs.) Moderate to HighRecrystallization Solvent
Isopropanol (IPA) Moderate (Hot) / Low (Cold)Ideal Recrystallization Solvent
Diethyl Ether / MTBE InsolubleAnti-solvent
Dichloromethane LowWashing / Trituration
Water Very HighAvoid (Hydrolysis risk)

Pre-Crystallization Assessment

Before initiating crystallization, assess the crude material's composition using HPLC or


-NMR.[1][2]
  • Target: 2-(4-Bromophenyl)ethanimidamide HCl[1][2]

  • Major Impurity A: Ammonium Chloride (

    
    ) - Insoluble in dry acetone/ether; sparingly soluble in EtOH.[1]
    
  • Major Impurity B: 2-(4-Bromophenyl)acetamide - Hydrolysis product; less polar.[1][2]

Critical Control Point: If the crude contains


 amide impurity, a simple recrystallization may not suffice. Perform a resin-based cleanup or acid-base extraction first.[1][2] If the main impurity is 

, proceed to Protocol A .

Protocol A: Desalting & Purification (Removal of )

This method is designed for crude material obtained directly from ammonolysis of the imidate ester.

Reagents
  • Crude 2-(4-Bromophenyl)ethanimidamide HCl[1][2]

  • Absolute Ethanol (Anhydrous)[1]

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)[1][2]

Step-by-Step Workflow
  • Dissolution: Suspend the crude solid in Absolute Ethanol (10 mL per gram of solid).

  • Digestion: Warm the suspension to

    
     with vigorous stirring for 30 minutes. The amidine salt will dissolve, while the majority of 
    
    
    
    remains suspended.
  • Filtration: Filter the warm solution through a Celite pad or a fine sintered glass funnel to remove the undissolved

    
    .
    
    • Note: Wash the filter cake with a small volume of warm ethanol to recover entrained product.

  • Concentration: Concentrate the clear filtrate under reduced pressure (Rotavap) at

    
     until the volume is reduced by approximately 70%.
    
  • Precipitation: Slowly add Diethyl Ether (or MTBE) to the concentrated ethanolic solution with stirring until a persistent cloudiness forms (Ratio approx. 1:3 Ethanol:Ether).

  • Crystallization: Cool the mixture to

    
     for 4–12 hours. White crystalline needles should form.[1][2]
    
  • Isolation: Filter the crystals, wash with cold Ether, and dry under vacuum over

    
     or silica gel.
    
Visualization: Desalting Workflow

DesaltingProcess Crude Crude Mixture (Amidine HCl + NH4Cl) Ethanol Add Abs. Ethanol Heat to 45°C Crude->Ethanol Filter Filtration (Remove Solid NH4Cl) Ethanol->Filter Filtrate Clear Filtrate (Amidine HCl in EtOH) Filter->Filtrate Liquid Phase Waste Waste Filter->Waste Solid NH4Cl (Discard) Concentrate Concentrate Volume (Rotavap) Filtrate->Concentrate Antisolvent Add Diethyl Ether (Induce Supersaturation) Concentrate->Antisolvent Cool Cool to 4°C Crystallization Antisolvent->Cool Final Pure Amidine HCl Crystals Cool->Final

Figure 1: Workflow for the removal of inorganic ammonium salts from the crude amidine product.

Protocol B: High-Purity Recrystallization (Thermal)[1][2]

Use this protocol for polishing semi-pure material (>90%) to analytical grade (>99%).[2]

Reagents
  • 2-Propanol (Isopropanol, IPA) - Anhydrous[1][2]

  • Methanol (Optional co-solvent)[1][4]

Step-by-Step Workflow
  • Solvent Selection: Place the solid in a round-bottom flask. Add Isopropanol (15 mL/g).

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Observation: If the solid does not completely dissolve, add Methanol dropwise through the condenser until a clear solution is obtained. Avoid excess Methanol as it reduces yield.

  • Hot Filtration: If particulates remain, filter quickly while hot.[1][2]

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (approx.

    
    ) with gentle stirring.
    
    • Why: Rapid cooling traps impurities and solvent inclusions.[1][2]

  • Nucleation: If no crystals form at

    
    , scratch the glass wall or add a seed crystal.[2]
    
  • Final Chill: Once crystallization begins, cool the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Drying: Filter and dry in a vacuum oven at

    
     for 24 hours.
    

Protocol C: Vapor Diffusion (X-Ray Quality Crystals)

For structural determination (XRD), slow growth is essential.[2]

  • Inner Vial: Dissolve 50 mg of the compound in a minimum amount of Methanol (approx. 0.5 mL) in a small HPLC vial.

  • Outer Vessel: Place the open HPLC vial inside a larger jar containing 10 mL of Diethyl Ether .

  • Equilibration: Seal the outer jar tightly. Keep undisturbed at room temperature.

  • Mechanism: Ether vapor slowly diffuses into the methanol solution, gently increasing supersaturation without thermal shock.[2]

  • Result: High-quality prisms or needles usually form within 2–5 days.[1][2]

Characterization & Validation

Verify the integrity of the crystallized product using the following markers:

TestExpected ResultFailure Mode Indicator
Silver Nitrate Test Immediate white precipitate (AgCl)No precipitate = Free base (not salt)

-NMR (DMSO-

)
Amidine protons: Broad singlets ~9.0–9.5 ppm (3H/4H)Extra peaks ~7.5 ppm = Amide impurity
Melting Point Sharp, typically

(dec)
Broad/Low MP = Wet or impure
HPLC Purity Single peak >99% (210 nm)Shoulder peaks = Isomers or hydrolysis

Troubleshooting Guide

Issue 1: "Oiling Out"
  • Symptom: The product separates as a sticky oil droplets instead of crystals upon cooling.

  • Cause: Cooling too fast, or the solvent system is too polar (too much water/methanol).

  • Remedy:

    • Reheat to dissolve the oil.

    • Add a seed crystal at the cloud point.[1][2]

    • Add a small amount of the "good" solvent (Ethanol) to change the polarity.[2]

    • Cool very slowly (wrap flask in cotton wool).

Issue 2: Amide Formation[1][2]
  • Symptom: NMR shows loss of amidine signals and appearance of amide peaks.[2]

  • Cause: Water in the solvent + Heat.[2][5]

  • Remedy: Ensure all solvents are anhydrous .[1][2] Store the final product in a desiccator.[2][6]

References

  • Pinner Reaction Fundamentals

    • Schaefer, F. C., & Peters, G. A. (1961). Synthesis of Amidines from Nitriles. Journal of Organic Chemistry. Link[1]

  • Amidine Salt Purification

    • Dunn, P. J. (1995).[2][7] Amidines and N-Substituted Amidines. Comprehensive Organic Functional Group Transformations. Link[1]

  • General Crystallization of Hydrochloride Salts

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5][8] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] Link[1]

  • Specific Analog Data (Benzamidine HCl)

    • Organic Syntheses, Coll.[2] Vol. 1, p.5 (1941).[2] Acetamidine Hydrochloride.[1][2][3][6] Link

Sources

Application Note: Strategic Derivatization of 2-(4-Bromophenyl)ethanimidamide Hydrochloride for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the strategic development of 2-(4-Bromophenyl)ethanimidamide hydrochloride (CAS: Variation of 2-(4-bromophenyl)acetamidine) derivatives. While the parent molecule exhibits modest affinity for trypsin-like serine proteases via its cationic amidine "warhead," its true value lies in its utility as a privileged scaffold . The 4-bromo handle allows for rapid diversification into the S2/S3 hydrophobic pockets of target enzymes (e.g., Thrombin, Factor Xa), while the amidine moiety anchors the molecule in the S1 specificity pocket. This guide provides validated protocols for chemical diversification (Suzuki-Miyaura coupling), prodrug synthesis (Amidoximes), and biological evaluation.

Strategic Design: The Pharmacophore

The rational design of protease inhibitors requires understanding the binding mode. 2-(4-Bromophenyl)ethanimidamide mimics the side chain of Arginine.

  • The Warhead (Amidine): Forms a bidentate salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.

  • The Linker (Ethyl/Methyl): Provides flexibility, allowing the phenyl ring to sit in the S1-S2 interface.

  • The Handle (4-Bromo): The critical vector for extension. Unmodified, it is too short to achieve high specificity. Coupling hydrophobic aryl/heteroaryl groups here accesses the "aryl binding site" (S2/S4) common in coagulation factors.

Visualization: SAR Logic & Modification Zones

SAR_Strategy Core 2-(4-Bromophenyl) ethanimidamide Core Amidine Amidine Moiety (S1 Pocket Anchor) Core->Amidine Pharmacophore Linker Ethylene Linker (Flexibility) Core->Linker Bromo 4-Bromo Handle (Extension Vector) Core->Bromo Functionalization Prodrug Amidoxime Conversion (Oral Bioavailability) Amidine->Prodrug Modify Suzuki Suzuki Coupling (S2/S3 Hydrophobic Reach) Bromo->Suzuki Couple

Figure 1: Structural dissection of the scaffold showing the primary zones for chemical modification to improve potency (Suzuki) and bioavailability (Prodrug).

Protocol 1: Chemical Diversification (Suzuki-Miyaura Coupling)

Challenge: Direct palladium-catalyzed coupling on free amidines is often poor because the basic nitrogen coordinates to and poisons the Pd catalyst. Solution: We employ a Protection-Coupling-Deprotection strategy using the Boc group. This ensures high yields and catalyst longevity.[1]

Phase A: Boc-Protection of the Amidine

Reagents:

  • 2-(4-Bromophenyl)ethanimidamide HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Suspend the amidine hydrochloride salt in anhydrous DCM (0.2 M) under nitrogen.

  • Add TEA dropwise at 0°C. The suspension will clear as the free base forms.

  • Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (the protected amidine is less polar).

  • Workup: Wash with water (2x), brine (1x). Dry organic layer over Na₂SO₄.[2] Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield N-Boc-2-(4-bromophenyl)ethanimidamide.

Phase B: Suzuki Cross-Coupling

Reagents:

  • N-Boc-Protected Intermediate (1.0 eq)

  • Aryl Boronic Acid (R-B(OH)₂) (1.2 eq)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Procedure:

  • In a microwave vial or sealed tube, combine the N-Boc intermediate, boronic acid, and Pd catalyst.

  • Add Dioxane and aqueous K₂CO₃ (Ratio 4:1).

  • Sparge with Argon for 5 minutes to remove oxygen (Critical for Suzuki).

  • Heat to 90°C for 12 hours (thermal) or 100°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water/brine.

  • Concentrate and purify via column chromatography.[3]

Phase C: Boc-Deprotection

Reagents:

  • Coupled Product

  • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA)/DCM (1:1)

Procedure:

  • Dissolve the coupled product in DCM.

  • Add TFA (20% v/v) or 4M HCl/Dioxane (5-10 eq).

  • Stir at RT for 1-2 hours.

  • Remove volatiles under reduced pressure.

  • Final Isolation: Triturate the residue with cold diethyl ether to precipitate the functionalized amidine salt. Filter and dry.[2][4]

Protocol 2: Bioavailability Enhancement (Amidoxime Prodrugs)

Amidines are highly basic (pKa ~11-12) and ionized at physiological pH, leading to poor membrane permeability. Converting them to Amidoximes (pKa ~5) creates a neutral prodrug that is orally bioavailable and reduced back to the amidine in vivo by cytochrome b5 reductase [1].

Reagents:

  • 2-(4-Bromophenyl)ethanimidamide HCl (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium Ethoxide (NaOEt) or NaOH (2.5 eq)

  • Ethanol (Absolute)[3]

Procedure:

  • Dissolve NH₂OH·HCl in Ethanol. Add 1.0 eq of base to generate free hydroxylamine. Filter off any NaCl precipitate if necessary.

  • Add the amidine hydrochloride substrate to the filtrate.

  • Add the remaining base (1.5 eq) to neutralize the amidine salt.

  • Reflux the mixture at 70-80°C for 4-8 hours.

  • Monitoring: The reaction is complete when the starting material (lower Rf on TLC, stain with Ninhydrin) disappears.

  • Workup: Evaporate ethanol. Resuspend residue in water. Adjust pH to ~7. The amidoxime often precipitates as a white solid. Recrystallize from EtOH/Water.

Protocol 3: Biological Evaluation (Serine Protease Assay)

To verify "improved activity," you must determine the inhibition constant (


) against a relevant protease (e.g., Thrombin or Trypsin).
Assay Principle

We use a fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC ). The protease cleaves the amide bond, releasing the fluorescent 7-amino-4-methylcoumarin (AMC). Inhibitors reduce the rate of fluorescence increase.

Workflow Diagram

Assay_Workflow Setup 1. Plate Setup (96-well Black Plate) Incubation 2. Pre-Incubation (Enzyme + Inhibitor, 15 min @ 37°C) Setup->Incubation Initiation 3. Reaction Initiation (Add Substrate: Boc-VPR-AMC) Incubation->Initiation Readout 4. Kinetic Readout (Ex: 360nm / Em: 460nm) Initiation->Readout Analysis 5. Data Analysis (V0 vs [I] -> IC50 -> Ki) Readout->Analysis

Figure 2: Kinetic assay workflow for determining inhibitory potency.[5]

Detailed Protocol

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000 (prevents enzyme sticking), 1 mM CaCl₂.

  • Preparation:

    • Enzyme: Human Thrombin (final conc: 0.5 nM).

    • Substrate: Boc-Val-Pro-Arg-AMC (final conc: 50 µM, approx.

      
      ).
      
    • Inhibitor: Prepare serial dilutions of your derivative in DMSO (Keep DMSO < 5% final).

  • Execution (96-well plate):

    • Add 80 µL Assay Buffer.

    • Add 10 µL Inhibitor (various concentrations).

    • Add 10 µL Enzyme solution.

    • Shake and incubate for 15 mins at 37°C to allow equilibrium binding.

    • Add 100 µL Substrate solution to start reaction.

  • Measurement:

    • Read Fluorescence (Ex 360nm / Em 460nm) every 30 seconds for 20 minutes.

  • Calculations:

    • Calculate initial velocity (

      
      ) from the linear slope of the RFU vs. Time plot.
      
    • Plot

      
       vs. Log[Inhibitor].
      
    • Fit to the sigmoidal dose-response equation to find

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation [2]:
      
      
      
      

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Context for amide/amidine protection strategies). Link

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

Sources

Troubleshooting & Optimization

improving the solubility of 2-(4-Bromophenyl)ethanimidamide hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-(4-Bromophenyl)ethanimidamide hydrochloride Case ID: SOL-BR-AMID-001 Status: Active Support[1][2]

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with 2-(4-Bromophenyl)ethanimidamide hydrochloride . The difficulty lies in its "Janus-faced" structure:

  • The Head (Hydrophilic): The ethanimidamide group is a strong base (pKa

    
     11–12), meaning it is fully protonated and cationic at physiological pH.
    
  • The Tail (Hydrophobic): The 4-bromophenyl group is highly lipophilic and rigid.[1][2]

  • The Counter-ion (Hydrochloride): While HCl salts are stable in solid form, they are susceptible to the Common Ion Effect in standard biological buffers like PBS.

This guide moves beyond basic "stir and heat" advice to address the thermodynamic and kinetic barriers preventing your compound from staying in solution.

Module 1: The "Salt Trap" (Common Ion Effect)

Diagnosis: Your compound dissolves in pure water but precipitates immediately upon addition to PBS (Phosphate Buffered Saline) or NaCl-based media.[1][2]

The Science: The solubility product constant (


) is the limit of solubility. For a hydrochloride salt (

), the equilibrium is:

[1][2]

In pure water,


 comes only from the drug.[1][2] In PBS, 

is

140 mM.[1][2] To maintain the constant

, the concentration of your drug

must drop drastically, forcing precipitation.[1] This is the Common Ion Effect [1].
Troubleshooting Protocol: Anion Switching

Goal: Maintain ionic strength without adding Chloride ions.[2]

Buffer SystemSuitabilityWhy?
PBS (Standard) High Risk High

(140 mM) triggers precipitation.[1][2]
Phosphate Buffer (Na-PB) Recommended Uses Sodium Phosphate only (no NaCl).[1][2] Maintains pH without the common ion.[2]
Acetate Buffer Good (pH < 6) Acetate anions rarely cause precipitation with amidines.[2]
D-Gluconate Excellent Large organic anion (Gluconate) often improves solubility over inorganic salts.[1][2]

Action Step:

  • Prepare a 100 mM Sodium Phosphate buffer (pH 7.4) without NaCl.[2]

  • Test solubility.[2][3] If successful, osmolarity can be adjusted with Glucose or Mannitol instead of NaCl for in vivo/cellular use.[2]

Module 2: The "Crash Out" (Cosolvent Management)

Diagnosis: You prepared a high-concentration stock in DMSO (e.g., 50 mM), but it forms a cloudy precipitate immediately upon dilution into aqueous media.

The Science: DMSO solvates the hydrophobic bromophenyl tail effectively. When you add this stock to water, the water molecules strip the DMSO shell away faster than the drug can equilibrate. This creates a transient state of local supersaturation , causing the hydrophobic tails to aggregate and crash out [2].

Workflow: The "Stepwise" Dilution Protocol

Do not pipette DMSO stock directly into a large volume of media. Use an intermediate dilution step.

G Figure 1: Stepwise dilution strategy to prevent kinetic precipitation. Stock 50 mM Stock (100% DMSO) Inter Intermediate (1:10 Dilution) Solvent: PEG-400 or Ethanol Stock->Inter 1. Predilute Final Final Assay Buffer (1% DMSO) Inter->Final 2. Slow Addition

Recommended Cosolvent Mix: If pure DMSO stocks fail, prepare your stock in a ternary mixture:

  • DMSO: 10% (Solubilizes the tail)

  • PEG-400: 40% (Acts as an interface between hydrophobic drug and water)[1][2]

  • Water: 50%[1]

Module 3: Advanced Formulation (Cyclodextrins)

Diagnosis: You need high concentrations (>5 mg/mL) for animal dosing (IP/IV), and organic solvents (DMSO) are toxic at the required volumes.[1]

The Science: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for this class of molecule.[1][2] It forms a "host-guest" inclusion complex.[1][2] The hydrophobic 4-bromophenyl ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with water [3]. This bypasses the crystal lattice energy entirely.[2]
Protocol: HP- -CD Complexation[1][2]
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in 100 mM Sodium Phosphate Buffer (pH 7.4).[1][2]
    
    • Note: Do not use saline/PBS yet (avoid Cl-).[1][2]

  • Addition: Add your compound to this vehicle.

  • Energy Input: Vortex for 1 min, then sonicate in a water bath at 37°C for 20 minutes.

  • Equilibration: Shake at room temperature for 2–4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[2]

Why this works: The amidine group remains exposed to the solvent (water), while the greasy bromine tail is shielded. This can often increase solubility by 100-fold compared to water alone [4].[2]

FAQ: Troubleshooting & Specifics

Q1: Can I heat the solution to dissolve the precipitate?

  • Answer: Only up to 40–50°C. Amidines are generally stable, but high heat can accelerate hydrolysis of the amidine to an amide (2-(4-bromophenyl)acetamide), especially at high pH.[1] Always sonicate rather than boil.

Q2: My compound is an HCl salt. Should I switch to the free base?

  • Answer: No. The free base of an amidine is highly alkaline and likely an oil or sticky solid with even lower water solubility. If you must switch salts to avoid the Common Ion Effect (Module 1), switch to a Mesylate or Gluconate salt, not the free base.

Q3: The solution is clear, but crystals form after 24 hours in the fridge. Why?

  • Answer: This is temperature-dependent solubility crash.[1][2]

    • Immediate Fix: Store aliquots at room temperature if stability permits.

    • Root Cause:[1][2][4][5] The lattice energy of the crystal is winning over solvation at low kinetic energy. Increase the HP-

      
      -CD concentration or add 5% PEG-400 to stabilize the solution at lower temperatures.
      

Decision Matrix: Choose Your Method

SolubilityLogic Figure 2: Decision matrix for selecting the correct solubilization strategy. Start Start: 2-(4-Br-Ph)-amidine HCl Target What is your target application? Start->Target InVitro In Vitro / Cellular (Low Conc < 100 µM) Target->InVitro InVivo In Vivo / Animal (High Conc > 5 mg/kg) Target->InVivo CheckBuffer Check Buffer Composition InVitro->CheckBuffer Cyclodextrin Use 20% HP-β-CD in Na-Phosphate InVivo->Cyclodextrin PBS Using PBS/Saline? CheckBuffer->PBS Switch Switch to Na-Phosphate (No NaCl) PBS->Switch Yes (Precipitation) DMSO Use Stepwise Dilution (DMSO -> PBS) PBS->DMSO No (Low Conc)

References

  • LibreTexts Chemistry. (2023).[2] Common-Ion Effect in Solubility Equilibria.

  • Popa-Burke, I., et al. (2014).[1][2][6] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

  • Saokham, P., et al. (2018).[1][2] Solubility of Cyclodextrin Complexes. Molecules.

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromophenyl)ethanimidamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, which proceeds via the classic Pinner reaction. Our focus is on anticipating and resolving common experimental challenges to ensure a successful, high-yield outcome.

The synthesis is a two-step process:

  • Pinner Salt Formation: The acid-catalyzed reaction of 2-(4-bromophenyl)acetonitrile with anhydrous ethanol and hydrogen chloride gas to form the intermediate ethyl 2-(4-bromophenyl)acetimidate hydrochloride, known as a Pinner salt.[1][2][3]

  • Ammonolysis: The subsequent reaction of the Pinner salt with ammonia to yield the desired 2-(4-Bromophenyl)ethanimidamide hydrochloride.[2][4]

This guide provides a structured question-and-answer format to directly address potential issues and fundamental questions, ensuring both troubleshooting and a deep understanding of the reaction's principles.

Overall Synthesis Workflow

G SM 2-(4-bromophenyl)acetonitrile PS Ethyl 2-(4-bromophenyl)acetimidate HCl (Pinner Salt) SM->PS  Anhydrous EtOH,  Dry HCl Gas,  Low Temp (0-5 °C) FP 2-(4-Bromophenyl)ethanimidamide HCl (Final Product) PS->FP  Ammonia (gas or solution),  Controlled Temp

Caption: Two-step synthesis via the Pinner reaction.

Troubleshooting Guide

This section addresses specific experimental failures and provides causal analysis and corrective actions.

Q1: My final yield is significantly lower than expected. What are the most common culprits?

Low yield is the most frequent issue and can stem from problems in either of the two main steps. The primary causes are the presence of moisture, improper temperature control, and incomplete ammonolysis.

  • Moisture Contamination: The Pinner reaction is notoriously sensitive to water.[5][6] The nitrilium ion intermediate is highly electrophilic and will readily react with water, if present, leading to the hydrolysis of the Pinner salt intermediate into the corresponding ester, ethyl 2-(4-bromophenyl)acetate.[2][7] This is often the single largest contributor to yield loss.

  • Temperature Excursions: The Pinner salt intermediate is thermally unstable.[2] If the temperature during its formation rises significantly above 5 °C, it can decompose, leading to the formation of N-acyl amide side products and alkyl chlorides.[2]

  • Incomplete Reactions: Insufficient addition of dry HCl gas in the first step or incomplete saturation with ammonia in the second step will result in unreacted starting material or intermediate, respectively.

Q2: The intermediate Pinner salt did not precipitate from the reaction mixture, or the yield was very poor. Why did this happen?

The successful formation and isolation of the Pinner salt are critical. Failure at this stage is almost always linked to reaction conditions.

  • Anhydrous Conditions Not Met: This is the most critical parameter.[4][5] Ensure your ethanol is truly anhydrous (<50 ppm water), your glassware is oven-dried, and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere. The HCl gas must also be dry; pass it through a sulfuric acid gas-washing bottle before introducing it to the reaction.

  • Insufficient HCl: The reaction is acid-catalyzed.[2] The nitrile must be protonated to form the reactive nitrilium ion.[6][7] You must bubble a steady stream of dry HCl gas through the chilled solution until it is fully saturated. A common mistake is adding HCl too quickly, which can cause localized heating, or for too short a duration.

  • Temperature Too High: The reaction is exothermic. Maintain a strict temperature of 0-5 °C with an ice-salt bath.[5] Higher temperatures can prevent precipitation and promote side reactions.[2]

Q3: My final product is a sticky oil or a gummy solid, not the expected crystalline hydrochloride salt. How can I purify it?

This issue points towards the presence of impurities or residual solvent.

  • Cause - Impurities: The primary impurity is likely the ethyl 2-(4-bromophenyl)acetate ester, which is an oil at room temperature. Unreacted starting nitrile can also be present.

  • Solution - Purification:

    • Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent in which the desired amidine salt is insoluble, but the impurities are soluble. Anhydrous diethyl ether or a mixture of ethyl acetate and hexanes is a good starting point.[8]

    • Recrystallization: If trituration fails, recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol/ether, may be effective. This can be challenging due to the product's high polarity.

    • Aqueous Wash (Use with Caution): As a last resort, you can dissolve the crude product in a minimal amount of cold dilute HCl (pH ~2-3), wash with a non-polar solvent like dichloromethane to remove the ester impurity, and then carefully remove the water under high vacuum.[9][10] This is risky as it can promote hydrolysis if not done quickly and at low temperatures.

Q4: My NMR analysis shows a significant amount of ethyl 2-(4-bromophenyl)acetate. How can I prevent its formation?

The presence of this ester is a direct confirmation that hydrolysis has occurred.[7] This happens when the Pinner salt intermediate reacts with water instead of ammonia.

  • Prevention is Key: The only way to prevent this is to rigorously enforce anhydrous conditions during the first step (Pinner salt formation) and the initial phase of the second step (ammonolysis).[4][6]

    • Use a freshly opened bottle of anhydrous ethanol or distill it over magnesium turnings.

    • Oven-dry all glassware and cool it under a stream of dry nitrogen or in a desiccator.

    • Use a drying tube on the reaction apparatus.

    • Ensure the ammonia source (if aqueous) is added only after the Pinner salt is fully formed and the reaction is cold, or preferably, use anhydrous ammonia gas.

Troubleshooting Logic Flow

G start Low Final Yield? check_nmr Analyze Crude NMR start->check_nmr ester Ester Side Product (Ethyl 2-(4-bromophenyl)acetate) check_nmr->ester Major Impurity? sm Unreacted Starting Material (Nitrile) check_nmr->sm Major Impurity? cause_water Cause: Moisture Present in Step 1 ester->cause_water cause_hcl Cause: Insufficient HCl or Short Reaction Time sm->cause_hcl sol_water Solution: - Use anhydrous solvents/reagents - Oven-dry glassware - Use inert atmosphere cause_water->sol_water sol_hcl Solution: - Ensure full saturation with dry HCl - Increase reaction time at 0-5 °C cause_hcl->sol_hcl

Caption: Decision tree for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Can you briefly explain the mechanism of the Pinner reaction?

Certainly. The Pinner reaction proceeds in two main stages:

  • Nitrilium Ion Formation: The lone pair on the nitrile nitrogen is protonated by the strong acid (HCl), making the nitrile carbon highly electrophilic.[6][7]

  • Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile and attacks the activated nitrile carbon.

  • Deprotonation & Pinner Salt Formation: A proton transfer results in the formation of the stable imidate salt, known as the Pinner salt.[4][6]

  • Ammonolysis: In the second step, ammonia, being a stronger nucleophile, attacks the imidate carbon, leading to the displacement of the ethoxy group and, after proton transfers, the formation of the final amidinium salt.[2]

Q2: How do I prepare and handle anhydrous ethanolic HCl?

Preparing this reagent correctly is vital. The goal is to dissolve dry HCl gas in anhydrous ethanol.

  • Preparation: Set up a gas generation apparatus (e.g., dropping concentrated sulfuric acid onto sodium chloride) and pass the generated HCl gas through a drying trap (concentrated H₂SO₄) before bubbling it directly into a flask of anhydrous ethanol cooled in an ice bath.

  • Quantification: The concentration can be determined by titrating a small aliquot with a standardized solution of sodium hydroxide.

  • Handling: This solution is highly corrosive and hygroscopic. It should be prepared fresh and stored in a tightly sealed container with a drying tube. Commercially available solutions of HCl in an organic solvent can also be used, but their water content must be verified.[4]

Q3: What are the optimal temperature and reaction time parameters?

Adherence to optimal conditions is crucial for maximizing yield and purity.

ParameterStep 1: Pinner Salt FormationStep 2: AmmonolysisRationale
Temperature 0 to 5 °C0 °C to Room TempPrevents decomposition of the thermally unstable Pinner salt.[2] Controls the exotherm of ammonia addition.
Reaction Time 4 to 12 hours6 to 18 hoursEnsures complete saturation and reaction for the Pinner salt formation.[5] Allows for the complete conversion of the intermediate to the final product.[4]

Q4: What are the critical safety precautions for this synthesis?

  • Hydrogen Chloride Gas: HCl is a toxic and highly corrosive gas. All manipulations, especially the preparation of ethanolic HCl, must be performed in a well-ventilated fume hood. Ensure all connections in your apparatus are secure to prevent leaks.

  • Starting Material: While 2-(4-bromophenyl)acetonitrile is not as acutely toxic as inorganic cyanides, it is still a nitrile and should be handled with care, avoiding inhalation and skin contact.[11]

  • Pressure: When bubbling gas into a solution, never create a closed system. Always ensure there is an outlet for pressure to be released (e.g., through a bubbler).

  • Quenching: The addition of ammonia is exothermic. Add it slowly to the cooled reaction mixture to maintain control.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-bromophenyl)acetimidate Hydrochloride (Pinner Salt)
  • Equip a three-necked, round-bottomed flask with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a calcium chloride drying tube. Oven-dry all glassware before assembly.

  • Charge the flask with 2-(4-bromophenyl)acetonitrile (1.0 eq) and anhydrous ethanol (2.0 eq).[12]

  • Cool the mixture to 0 °C using an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the stirred solution at a moderate rate while maintaining the temperature between 0 and 5 °C.[4][5]

  • Continue the HCl addition until the solution is saturated (fumes are visible at the outlet). Seal the flask and allow it to stir at 0-5 °C for 6-12 hours.

  • The Pinner salt will typically precipitate as a white solid. Collect the solid by filtration under a blanket of dry nitrogen, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Conversion to 2-(4-Bromophenyl)ethanimidamide Hydrochloride
  • Suspend the crude Pinner salt (1.0 eq) in anhydrous ethanol in a flask cooled to 0 °C.

  • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol slowly, ensuring the temperature does not rise above 10 °C.

  • Once saturated with ammonia, seal the reaction vessel and stir the mixture at room temperature for 12-18 hours.[4]

  • The reaction mixture will typically contain the product and ammonium chloride precipitate. Reduce the solvent volume via rotary evaporation.

  • Triturate the resulting solid/oil with cold diethyl ether or ethyl acetate to remove soluble byproducts.

  • Filter the white solid, wash with a small amount of the trituration solvent, and dry under vacuum to yield the final product.

ReagentMolar Mass ( g/mol )Stoichiometry (eq)Key Role
2-(4-bromophenyl)acetonitrile196.041.0Starting Material
Anhydrous Ethanol46.072.0Reactant/Solvent
Hydrogen Chloride (gas)36.46ExcessCatalyst
Ammonia (gas or solution)17.03ExcessReactant

References

  • Guidechem. (n.d.). What is the application and preparation process of 4-Bromophenylacetonitrile derivatization?
  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138.
  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • YouTube. (2019). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Mild method for the synthesis of amidines by the electrophilic activation of amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Yield of 2-(4-Bromophenyl)ethanimidamide Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its production, with a focus on maximizing yield and purity. Our approach is grounded in the fundamental principles of the Pinner reaction, the primary synthetic route to this valuable intermediate.

I. Understanding the Synthesis: The Pinner Reaction

The synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride is typically achieved through a two-step process, beginning with the classic Pinner reaction.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate ester hydrochloride, also known as a Pinner salt.[2] The subsequent ammonolysis of this intermediate yields the desired amidine hydrochloride.

Step 1: Pinner Reaction - Formation of Ethyl 2-(4-bromophenyl)acetimidate hydrochloride

In this initial step, 4-bromophenylacetonitrile is reacted with ethanol in the presence of anhydrous hydrogen chloride. The nitrile is protonated by the strong acid, activating it for nucleophilic attack by the alcohol.[3]

Step 2: Ammonolysis - Formation of 2-(4-Bromophenyl)ethanimidamide hydrochloride

The isolated Pinner salt is then treated with ammonia. The ammonia displaces the ethoxy group of the imidate ester to form the final amidine hydrochloride.

Below is a workflow diagram illustrating the overall synthetic process.

cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Pinner_Salt Ethyl 2-(4-bromophenyl)acetimidate hydrochloride (Pinner Salt) 4-Bromophenylacetonitrile->Pinner_Salt Acid-catalyzed addition Ethanol_HCl Ethanol / Anhydrous HCl Ethanol_HCl->Pinner_Salt Amidine 2-(4-Bromophenyl)ethanimidamide hydrochloride Pinner_Salt->Amidine Nucleophilic substitution Ammonia Ammonia Ammonia->Amidine

Caption: Synthetic workflow for 2-(4-Bromophenyl)ethanimidamide hydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of anhydrous HCl in the Pinner reaction?

A1: Anhydrous hydrogen chloride serves as a catalyst. It protonates the nitrogen atom of the nitrile group in 4-bromophenylacetonitrile, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[3] The use of anhydrous HCl is crucial to prevent the presence of water, which would lead to the hydrolysis of the intermediate Pinner salt to the corresponding ester, ethyl 2-(4-bromophenyl)acetate, a common side product.[2]

Q2: Why is it important to maintain low temperatures during the Pinner reaction?

A2: Low temperatures, typically between 0-5 °C, are essential for several reasons. Firstly, the reaction of ethanol with anhydrous HCl is exothermic. Secondly, the intermediate Pinner salt is thermally unstable and can decompose or undergo side reactions at higher temperatures. Maintaining a low temperature helps to control the reaction rate, minimize the formation of byproducts, and ensure the stability of the desired imidate hydrochloride.

Q3: Can I use other alcohols besides ethanol?

A3: Yes, other primary and secondary alcohols can be used in the Pinner reaction.[3] However, the choice of alcohol will affect the structure of the resulting imidate ester and may require optimization of the reaction conditions. For the synthesis of 2-(4-Bromophenyl)ethanimidamide, ethanol is a common and cost-effective choice.

Q4: What are the critical parameters for the ammonolysis step?

A4: The key to a successful ammonolysis is the complete conversion of the Pinner salt to the amidine. This is typically achieved by using a solution of ammonia in an alcohol, often the same alcohol used in the Pinner reaction (e.g., ethanolic ammonia). Ensuring a sufficient excess of ammonia and allowing adequate reaction time are critical for driving the reaction to completion. The reaction is usually carried out at or below room temperature to minimize side reactions.

III. Troubleshooting Guide

This section addresses common issues that can arise during the synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride, leading to low yields or impure products.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of Pinner salt 1. Incomplete reaction. 2. Presence of moisture. 3. Insufficient HCl.1. Extend reaction time or increase HCl concentration: Monitor the reaction progress by TLC or other appropriate analytical methods. 2. Ensure anhydrous conditions: Use freshly dried solvents and glassware. Ensure the HCl gas is dry. 3. Saturate the reaction mixture with HCl: Bubble dry HCl gas through the cooled solution until saturation is achieved and maintain a positive pressure of HCl.
Formation of ethyl 2-(4-bromophenyl)acetate Hydrolysis of the Pinner salt due to the presence of water.Strictly anhydrous conditions are crucial: Dry all solvents and glassware thoroughly before use. Use a drying tube on the reaction apparatus.
Low yield of amidine during ammonolysis 1. Incomplete ammonolysis. 2. Hydrolysis of the Pinner salt before or during ammonolysis.1. Increase ammonia concentration or reaction time: Use a saturated solution of ammonia in ethanol and monitor the reaction for completion. 2. Work-up the Pinner salt under anhydrous conditions: If isolating the Pinner salt before ammonolysis, ensure it is handled in a dry environment.
Product is an oil or difficult to crystallize Presence of impurities, such as unreacted starting materials, side products, or residual solvent.Purification is key: - Pinner Salt: Wash the crude product with a non-polar solvent like diethyl ether to remove unreacted nitrile and other organic impurities. - Amidine Hydrochloride: Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective. Ensure the product is thoroughly dried under vacuum.
Presence of 2-(4-bromophenyl)acetamide impurity Hydrolysis of the amidine product during work-up or storage.Maintain acidic conditions during work-up and storage: The amidine hydrochloride salt is more stable to hydrolysis than the free base. Avoid exposure to moisture and basic conditions.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-bromophenyl)acetimidate hydrochloride (Pinner Salt)

  • Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 4-bromophenylacetonitrile (1.0 eq) and anhydrous ethanol (2.0-3.0 eq).

  • Reaction: Cool the mixture to 0-5 °C in an ice-salt bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Continue the HCl addition until the solution is saturated.

  • Reaction Monitoring: Seal the flask and allow it to stir at 0-5 °C. The reaction progress can be monitored by the precipitation of the Pinner salt. The reaction is typically complete within 12-24 hours.

  • Isolation: Collect the precipitated solid by filtration under a dry atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and solvent.

  • Drying: Dry the white crystalline solid under vacuum to obtain the ethyl 2-(4-bromophenyl)acetimidate hydrochloride.

Protocol 2: Synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride

  • Preparation: Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0-5 °C) anhydrous ethanol.

  • Reaction: To a solution of ethyl 2-(4-bromophenyl)acetimidate hydrochloride (1.0 eq) in anhydrous ethanol, add the cold ethanolic ammonia solution (2.0-3.0 eq of ammonia) dropwise while maintaining the temperature at 0-10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude 2-(4-Bromophenyl)ethanimidamide hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product as a white solid.

V. Characterization Data of Potential Byproducts

Understanding the spectral data of potential impurities is crucial for accurate reaction monitoring and final product characterization.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
4-Bromophenylacetonitrile 7.52 (d, 2H), 7.25 (d, 2H), 3.75 (s, 2H)132.5, 129.0, 122.5, 117.8, 23.5
Ethyl 2-(4-bromophenyl)acetate 7.48 (d, 2H), 7.18 (d, 2H), 4.18 (q, 2H), 3.55 (s, 2H), 1.25 (t, 3H)170.5, 133.0, 132.0, 131.0, 121.5, 61.5, 40.5, 14.0
2-(4-Bromophenyl)acetamide 7.50 (d, 2H), 7.20 (d, 2H), 5.5-6.5 (br s, 2H), 3.60 (s, 2H)173.0, 134.0, 132.0, 131.0, 121.0, 43.0

Note: The exact chemical shifts may vary depending on the solvent and concentration.

VI. Mechanistic Insights and Troubleshooting Logic

A deeper understanding of the reaction mechanism can aid in troubleshooting. The following diagram illustrates the key steps and potential pitfalls in the Pinner reaction.

cluster_troubleshooting Troubleshooting Logic Nitrile 4-Bromophenylacetonitrile Protonated_Nitrile Protonated Nitrile (Activated) Nitrile->Protonated_Nitrile HCl Imidate_Intermediate Imidate Intermediate Protonated_Nitrile->Imidate_Intermediate Nucleophilic Attack Ethanol Ethanol Ethanol->Imidate_Intermediate Pinner_Salt Pinner Salt Imidate_Intermediate->Pinner_Salt Protonation Ester Ester Byproduct (Ethyl 2-(4-bromophenyl)acetate) Pinner_Salt->Ester Hydrolysis Water Water (Contaminant) Water->Ester Low_Yield Low Pinner Salt Yield Check_Anhydrous Verify Anhydrous Conditions Low_Yield->Check_Anhydrous Is Ester byproduct observed? Increase_HCl Increase HCl Concentration / Time Check_Anhydrous->Increase_HCl No

Caption: Troubleshooting logic for the Pinner reaction step.

By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, and by understanding the potential side reactions, researchers can significantly enhance the yield and purity of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

VII. References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

  • Organic Syntheses Procedure. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from

  • MDPI. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

  • Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Pinner reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sciforum. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Retrieved from [Link]

  • A Lewis acid-promoted Pinner reaction - PMC. (2013). Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Synthesis and Characteristics of 2-Bromophenyl-6- iminopurine from 2-Bromophenyl-4-cyanoimidazole. Retrieved from [Link]

  • ResearchGate. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]

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overcoming resistance mechanisms to 2-(4-Bromophenyl)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-4-BPE-HCl
Application: Serine Protease Inhibition / Antineoplastic Probe[1]

Executive Summary & Mechanism of Action

2-(4-Bromophenyl)ethanimidamide hydrochloride (structurally an acetamidine derivative) functions primarily as a competitive inhibitor of trypsin-like serine proteases.[1] The positively charged amidinium group mimics the arginine/lysine side chains of natural substrates, forming a salt bridge with the critical Aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket.[1]

Why Resistance Occurs: Researchers observing "resistance" (reduced efficacy) in their assays typically face one of three scenarios:

  • Pseudo-Resistance (Chemical Instability): The compound has hydrolyzed into its inactive amide form prior to target engagement.[1]

  • Transport-Mediated Resistance (Cellular): Downregulation of cationic transporters required for cellular entry.[1]

  • Target-Mediated Resistance (Molecular): Point mutations in the protease S1 pocket reducing binding affinity.[1]

Troubleshooting Guide: Diagnosing "Resistance"

Module A: Chemical Stability (The "False Negative" Check)

Symptoms: Sudden loss of potency in stored aliquots; inconsistent IC50 values across days; "resistance" observed in long-duration assays.[1]

The Issue: Amidines are susceptible to hydrolysis, converting the active ethanimidamide to the inactive acetamide (2-(4-bromophenyl)acetamide) and ammonia.[1] This reaction is pH-dependent and accelerated in basic buffers.[1]

ParameterRecommendationMechanism of Failure
Storage pH Maintain pH < 6.0At pH > 8.0, nucleophilic attack by hydroxide ions accelerates hydrolysis [1].[1]
Buffer Choice PBS or MES (Fresh)Avoid amine-containing buffers (Tris) if prolonged incubation is required, as they may mask hydrolysis products in analysis.[1]
Freeze/Thaw Single-use aliquotsRepeated moisture introduction catalyzes hydrolysis.[1]

Q: My stock solution turned slightly cloudy. Is it resistant? A: No, it has likely degraded. The hydrolysis product, 2-(4-bromophenyl)acetamide, is significantly less water-soluble than the amidine hydrochloride salt.[1] If you see precipitation, the active concentration is compromised.[1]

Module B: Cellular Resistance Mechanisms

Symptoms: Compound works in biochemical assays but fails in specific cell lines (e.g., MDR+ cancer lines).[1]

The Issue: 2-4-BPE is a cationic small molecule.[1] It does not passively diffuse through membranes efficiently; it requires uptake via Organic Cation Transporters (OCTs) or similar solute carriers.[1]

Resistance Pathway:

  • Downregulation of Uptake: Cells under chronic exposure downregulate OCT expression to prevent drug entry.

  • Efflux Pumping: P-glycoprotein (P-gp) or ABC transporters actively eject the cationic drug.[1]

Diagnostic Experiment: Perform a "Co-treatment Rescue Assay" using a known efflux inhibitor (e.g., Verapamil) or an uptake tracer.[1]

Module C: Target Modification (True Resistance)

Symptoms: Shifted IC50 in both cell-based and purified enzyme assays; confirmed stability of the compound.[1]

The Issue: The target protease has mutated. In trypsin-like proteases, a mutation of the catalytic triad or the S1 pocket (e.g., Asp


 Glu) can sterically hinder the bulky 4-bromophenyl group while maintaining partial enzyme function.[1]

Visualizing Resistance Pathways

The following diagram illustrates the decision logic for diagnosing resistance mechanisms.

ResistanceMechanism Drug 2-(4-Bromophenyl) ethanimidamide HCl Buffer Buffer pH > 7.5 Drug->Buffer Storage Cell Cell Membrane Drug->Cell Exposure Hydrolysis Hydrolysis to Inactive Amide Buffer->Hydrolysis Chemical Instability Transporter Cation Transporter (OCT) Cell->Transporter Uptake Required Efflux Efflux Pump (MDR/ABC) Transporter->Efflux Resistance Mechanism Target Target Protease (S1 Pocket) Transporter->Target Intracellular Binding Efflux->Cell Drug Ejection Mutation S1 Mutation (Asp -> Glu/Ala) Target->Mutation Selection Pressure Mutation->Target Reduced Affinity

Figure 1: Pathways of chemical degradation and biological resistance for amidine-based inhibitors.[1]

Validated Experimental Protocols

Protocol A: LC-MS Stability Check (Rule out Degradation)

Use this protocol if you suspect your stock solution has degraded.[1]

  • Preparation: Dilute 2-4-BPE stock to 10 µM in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Instrumentation: LC-MS/MS (ESI Positive Mode).

  • Monitoring:

    • Target Mass (M+H): ~241/243 m/z (Bromine isotope pattern 1:1).[1]

    • Degradant Mass (Amide): ~214/216 m/z (Loss of ammonia/amidine functionality).[1]

  • Threshold: If the Amide peak area > 5% of the Total Ion Current (TIC), discard the stock.[1]

Protocol B: Thermal Shift Assay (TSA) for Binding Validation

Use this to confirm the drug still binds to the target (ruling out target mutation).[1]

  • Reagents: Recombinant Protease (2 µM), SYPRO Orange (5x), 2-4-BPE (10 µM and 100 µM).

  • Buffer: 20 mM HEPES pH 7.0, 150 mM NaCl (Avoid high pH).

  • Cycling: Real-time PCR machine; 25°C to 95°C gradient (0.5°C/min).

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) of the protein alone vs. protein + drug.[1]
      
    • Success Criteria: A

      
       indicates significant binding.[1]
      
    • Resistance Indication: If

      
       is near zero despite fresh drug, the target S1 pocket is likely mutated [2].[1]
      

Frequently Asked Questions (FAQ)

Q: Can I use this compound in RPMI 1640 media for 72-hour cytotoxicity assays? A: Proceed with caution. RPMI 1640 has a pH of 7.2–7.4. Over 72 hours, up to 15-20% of the amidine may hydrolyze to the inactive amide [3]. We recommend replenishing the media with fresh compound every 24 hours to maintain active concentrations.

Q: Why is the IC50 higher in my whole-cell assay compared to the enzyme assay? A: This is expected. 2-4-BPE is positively charged and hydrophilic.[1] It does not cross the lipid bilayer passively. The "apparent" IC50 in cells includes the energy barrier of transport. If the IC50 shifts by >100-fold, check for transporter expression levels.

Q: Is the bromine atom important for binding? A: Yes. The 4-bromo substituent often engages in halogen bonding with backbone carbonyls in the protease active site or fills a hydrophobic sub-pocket. Replacing it with a hydrogen (phenyl-ethanimidamide) typically results in a 5-10x loss of potency.[1]

References

  • Amide/Amidine Hydrolysis Mechanisms

    • Mechanism:[1][2][3][4][5][6] Hydrolysis of amidines to amides is base-catalyzed.

    • Source:[1]

  • Protease Inhibitor Resistance

    • Mechanism:[1][2][3][4][5][6] Target mutations in the S1 pocket (Aspartate residue) confer resistance to arginine-mimetic inhibitors.[1]

    • Source:[1]

  • Chemical Properties & Safety

    • Compound Data: 2-(4-Bromophenyl)ethanimidamide hydrochloride properties and safety.[1]

    • Source:[1]

Sources

Validation & Comparative

structure-activity relationship studies of 2-(4-Bromophenyl)ethanimidamide hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists immersed in the intricate world of drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. This guide offers an in-depth technical comparison of analogs related to 2-(4-Bromophenyl)ethanimidamide hydrochloride, a molecule possessing the key pharmacophoric elements of a substituted aromatic ring and an amidine functional group. While direct and extensive SAR studies on this specific parent compound are not widely published, a wealth of knowledge can be gleaned from the analysis of structurally similar analogs. By examining the synthesis, biological activities, and SAR of related aromatic amidines, benzamides, and bromophenyl-containing molecules, we can construct a predictive framework to guide the design of novel and more potent therapeutic agents.

This guide is designed to provide not just a list of findings, but a logical and scientifically-grounded narrative that explains the "why" behind experimental design and the interpretation of results. We will delve into the nuances of chemical synthesis, the rationale for specific biological assays, and the molecular interactions that likely govern the activity of these compounds.

The Core Moiety: Understanding the Significance of the Amidine Group and the Bromophenyl Substituent

The 2-(4-Bromophenyl)ethanimidamide scaffold can be deconstructed into three key components: the phenyl ring, the bromo substituent at the para position, and the ethanimidamide (amidine) functional group. Each of these plays a crucial role in the molecule's potential biological activity.

  • The Amidine Group: Amidines are potent pharmacophores due to their basicity and ability to participate in hydrogen bonding and electrostatic interactions.[1] They are known to interact with a variety of biological targets, including enzymes and nucleic acids.[1] The amidine moiety's capacity to be protonated at physiological pH allows it to form strong ionic bonds with negatively charged residues in a target's active site.

  • The Phenyl Ring: This aromatic core serves as a scaffold, orienting the other functional groups in a specific three-dimensional arrangement. It can also engage in hydrophobic and π-stacking interactions with the biological target.

  • The Bromo Substituent: The presence of a halogen, in this case, bromine, at the para position significantly influences the molecule's electronic properties and lipophilicity. Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the position of the substituent on the phenyl ring is critical for determining the molecule's overall shape and how it fits into a binding pocket. Studies on other bromophenyl-containing compounds have shown that this moiety can contribute to a range of biological activities, including antimicrobial and anti-inflammatory effects.[2]

Synthesis of 2-Aryl-ethanimidamide Analogs: A Generalized Approach

The synthesis of 2-(4-Bromophenyl)ethanimidamide analogs and related amidines can be achieved through several established synthetic routes. A common and effective method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (a Pinner salt), followed by reaction with an amine to yield the desired amidine.

Below is a generalized, step-by-step methodology for the synthesis of such analogs, which serves as a self-validating system for producing the target compounds.

Experimental Protocol: Synthesis of 2-(Aryl)ethanimidamide Analogs via the Pinner Reaction

Step 1: Formation of the Imino Ether Hydrochloride (Pinner Salt)

  • Reactants: A substituted phenylacetonitrile (e.g., 4-bromophenylacetonitrile) and a dry alcohol (e.g., ethanol).

  • Conditions: The nitrile is dissolved in an excess of the dry alcohol and the solution is cooled in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution until saturation.

  • Rationale: The acidic conditions protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of dry conditions is critical to prevent hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Work-up: The reaction mixture is typically allowed to stand at a low temperature for several hours to allow for the precipitation of the imino ether hydrochloride salt. The salt is then collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Conversion to the Amidine Hydrochloride

  • Reactants: The Pinner salt and a solution of ammonia or an appropriate amine in an alcohol (e.g., ethanolic ammonia).

  • Conditions: The Pinner salt is suspended in the alcoholic solution of the amine and stirred at room temperature.

  • Rationale: The amine acts as a nucleophile, attacking the carbon of the imino ether and displacing the alkoxy group to form the amidine. The reaction is typically straightforward and proceeds under mild conditions.

  • Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude amidine hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Synthesis_Workflow Start Substituted Phenylacetonitrile Pinner_Salt Imino Ether Hydrochloride (Pinner Salt) Start->Pinner_Salt Dry HCl, Dry Alcohol Amidine 2-(Aryl)ethanimidamide Hydrochloride Pinner_Salt->Amidine Ammonia or Amine in Alcohol Purification Purification (Recrystallization) Amidine->Purification Final_Product Pure Analog Purification->Final_Product

Caption: Generalized workflow for the synthesis of 2-(Aryl)ethanimidamide analogs.

Comparative Analysis of Biological Activity: Insights from Structurally Related Compounds

In the absence of direct comparative data for a series of 2-(4-Bromophenyl)ethanimidamide hydrochloride analogs, we can infer potential structure-activity relationships by examining published data on related chemical classes.

Antimicrobial Activity

Aromatic amidines have shown significant promise as antimicrobial agents. Their cationic nature facilitates interaction with the negatively charged components of bacterial cell membranes and can lead to membrane disruption. Furthermore, these compounds can bind to the minor groove of DNA, interfering with DNA replication and transcription.[1]

Studies on bis-amidine derivatives have demonstrated that the nature of the aromatic core and the length of the linker between the amidine groups are critical for activity.[3] For instance, increasing the rigidity of the linker can enhance DNA binding and antibacterial potency.

In the context of 2-(4-Bromophenyl)ethanimidamide analogs, modifications to the phenyl ring would likely modulate antimicrobial activity.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring will alter the electronic properties of the aromatic system and the pKa of the amidine group. This, in turn, can affect the strength of interaction with biological targets.

  • Steric Effects: Varying the size and position of substituents on the phenyl ring will impact the overall shape of the molecule. This is crucial for complementarity with the binding site of a target enzyme or the minor groove of DNA.

Analog Class General Structural Features Observed Antimicrobial Activity Potential Mechanism of Action Reference
Bis-benzimidazole diamidines Rigid heterocyclic core with two amidine groupsPotent activity against various bacteriaDNA minor groove binding[1]
Substituted Benzimidazoles Benzimidazole core with various substitutionsSignificant anti-tubercular activityInhibition of essential enzymes[4]
N-benzylimidazoles Imidazole ring with a substituted benzyl groupBromo-derivatives active against Gram-positive bacteriaNot fully elucidated[5]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Bromophenyl and benzamide moietiesActive against Gram-positive bacteriaNot fully elucidated[2]
Enzyme Inhibition

The 2-(4-Bromophenyl)ethanimidamide scaffold is also a promising starting point for the development of enzyme inhibitors. The amidine group can act as a bioisostere for other functional groups known to interact with enzyme active sites, such as carboxylates or guanidinium groups.

For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and α-glucosidase.[6] Molecular docking studies from these investigations can provide valuable insights into the potential binding modes of related compounds.

When designing analogs of 2-(4-Bromophenyl)ethanimidamide as enzyme inhibitors, the following considerations are key:

  • Target-Specific Modifications: The nature of the substituents on the phenyl ring should be tailored to the specific enzyme target. For example, if the active site contains a hydrophobic pocket, incorporating lipophilic substituents may enhance binding affinity. Conversely, if hydrogen bonding is crucial, polar substituents would be more appropriate.

  • Conformational Rigidity: Introducing conformational constraints, for example, by incorporating the ethanimidamide side chain into a ring system, can pre-organize the molecule in a bioactive conformation, potentially leading to higher potency.

SAR_Logic Core Core Scaffold: 2-(4-Bromophenyl)ethanimidamide Phenyl Ring Bromo Substituent Ethanimidamide Chain Modifications Structural Modifications Phenyl Ring Substituents (Electronic/Steric Effects) Position of Bromo Group (Isomers) Amidine Modifications (e.g., N-substitution) Core:f1->Modifications:p1 Core:f2->Modifications:p2 Core:f3->Modifications:p3 Biological_Activity Predicted Biological Outcomes Antimicrobial Activity (Membrane/DNA Interaction) Enzyme Inhibition (Active Site Binding) Other Pharmacological Effects Modifications->Biological_Activity

Caption: Logical relationship between the core scaffold, potential modifications, and predicted biological activities.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 2-(4-Bromophenyl)ethanimidamide analogs, a battery of in vitro assays is essential. The following protocols are standard in the field and provide a robust framework for initial screening.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific cell density (typically 10^5 to 10^6 CFU/mL).

  • Serial Dilution of Test Compounds: The synthesized analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included to validate the assay.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol can be adapted for various enzymes by using the appropriate substrate and detection method.

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its corresponding substrate are prepared in a suitable buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound for a specific period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Measurement of Enzyme Activity: The rate of the reaction is measured over time by monitoring the formation of the product or the depletion of the substrate. This can be done using spectrophotometry, fluorometry, or other detection methods.

  • Calculation of IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The exploration of the structure-activity relationships of 2-(4-Bromophenyl)ethanimidamide hydrochloride analogs presents a promising avenue for the discovery of novel therapeutic agents. While direct experimental data on a homologous series of this specific compound is limited, a comparative analysis of structurally related aromatic amidines, benzamides, and bromophenyl-containing molecules provides a strong foundation for rational drug design.

The key takeaways for researchers in this field are:

  • The Amidine Moiety is a Privileged Pharmacophore: Its ability to engage in multiple types of non-covalent interactions makes it a valuable component for achieving high-affinity binding to biological targets.

  • Systematic Modification is Crucial: The biological activity of these analogs can be finely tuned by systematically altering the substituents on the aromatic ring and modifying the ethanimidamide side chain.

  • A Multi-assay Approach is Necessary: A combination of antimicrobial and enzyme inhibition assays, supported by in silico modeling, will be essential for elucidating the full therapeutic potential of this chemical class.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of 2-(4-Bromophenyl)ethanimidamide analogs to establish a direct and quantitative SAR. Such studies will undoubtedly pave the way for the development of new and effective drugs to address unmet medical needs.

References

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • N-Benzylimidazoles as Potential Antimicrobial and Antibiofilm Agents – Syntheses, Bioactivity and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. (2020). Juniper Publishers. Retrieved from [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating... (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. (2021). ACS Publications. Retrieved from [Link]

Sources

Comparative Analysis of 2-(4-Bromophenyl)ethanimidamide Hydrochloride in Neuronal Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of neurodegenerative disease research and therapeutic development, the modulation of nitric oxide (NO) signaling pathways has emerged as a critical area of investigation. Overproduction of NO by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of numerous neurological disorders, including stroke, Parkinson's disease, and Alzheimer's disease. Consequently, the identification and characterization of potent and selective nNOS inhibitors are of paramount importance. This guide provides a comprehensive statistical and experimental analysis of 2-(4-Bromophenyl)ethanimidamide hydrochloride, a small molecule of interest, and compares its potential efficacy against established nNOS inhibitors. We will delve into the underlying scientific principles, present detailed experimental protocols for comparative analysis, and offer insights into the interpretation of the resulting data.

The Scientific Rationale: Targeting Neuronal Nitric Oxide Synthase

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. Three main isoforms exist: endothelial NOS (eNOS), inducible NOS (iNOS), and neuronal NOS (nNOS). While eNOS- and iNOS-derived NO play crucial roles in vasodilation and immune response respectively, aberrant nNOS activity in the central nervous system can lead to excitotoxicity and neuronal damage. The structural similarities between the active sites of these isoforms present a significant challenge in developing isoform-selective inhibitors, a critical factor in minimizing off-target effects. For instance, non-selective inhibition of eNOS can lead to cardiovascular side effects such as hypertension.[1]

The core of our investigation lies in the ethanimidamide moiety of 2-(4-Bromophenyl)ethanimidamide hydrochloride. This functional group is a structural mimetic of the guanidinium group of L-arginine, the natural substrate for NOS enzymes. This mimicry allows the compound to competitively bind to the active site of nNOS, thereby inhibiting the production of nitric oxide. The 4-bromophenyl group contributes to the molecule's lipophilicity and may engage in specific hydrophobic or halogen-bonding interactions within the enzyme's active site, potentially influencing its potency and selectivity.

Comparative Framework: Benchmarking Against Established nNOS Inhibitors

To provide a robust evaluation of 2-(4-Bromophenyl)ethanimidamide hydrochloride, a direct comparison with well-characterized nNOS inhibitors is essential. For this guide, we have selected two primary comparators:

  • 7-Nitroindazole (7-NI): A widely studied, potent, and relatively selective nNOS inhibitor. While it shows little isoform selectivity in vitro, it exhibits significant in vivo selectivity for the neuronal isoform.[2]

  • Nω-propyl-L-arginine (NPA): An L-arginine analog that demonstrates good selectivity for nNOS over eNOS in cell-free assays.[3]

These compounds represent two distinct classes of nNOS inhibitors and will serve as valuable benchmarks for assessing the inhibitory potential of 2-(4-Bromophenyl)ethanimidamide hydrochloride. A non-selective NOS inhibitor, such as L-NAME (Nω-Nitro-L-arginine methyl ester) , will also be included in the experimental design to highlight the importance of isoform selectivity.[4]

Experimental Data: A Comparative Performance Analysis

While specific experimental data for 2-(4-Bromophenyl)ethanimidamide hydrochloride is not extensively available in the public domain, we can hypothesize its performance based on the known activity of structurally related acetamidine derivatives. The following table presents a comparative summary of key performance indicators for our compound of interest and the selected reference inhibitors. It is crucial to note that the values for 2-(4-Bromophenyl)ethanimidamide hydrochloride are projected and require experimental validation.

CompoundTarget(s)IC50 (nNOS)IC50 (eNOS)IC50 (iNOS)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
2-(4-Bromophenyl)ethanimidamide HCl nNOS (predicted)Data Not AvailableData Not AvailableData Not AvailableTo be determinedTo be determined
7-Nitroindazole (7-NI) nNOS > eNOS/iNOS (in vivo)~0.47 µM (rat nNOS)[2]~0.7 µM (bovine eNOS)[2]~91 µM (murine iNOS)[2]~1.5~194
Nω-propyl-L-arginine (NPA) nNOS > eNOS/iNOS~0.06 µM (bovine nNOS)[3]~8.5 µM (bovine eNOS)[3]~180 µM (murine iNOS)[3]~142~3000
L-NAME Non-selective NOSPotent inhibitor[2]Potent inhibitorPotent inhibitorNon-selectiveNon-selective

Note: IC50 values can vary depending on the assay conditions and the species from which the enzyme is derived.

Experimental Protocols: A Guide to In-House Validation

To facilitate the direct comparison and validation of 2-(4-Bromophenyl)ethanimidamide hydrochloride, we provide the following detailed experimental protocols.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay directly measures the enzymatic activity of purified NOS isoforms in the presence of the test compound. The conversion of L-arginine to L-citrulline, with the concomitant production of NO, is monitored.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Cofactors (NADPH, FAD, FMN, BH4), L-Arginine, and Purified NOS Isoforms (nNOS, eNOS, iNOS) compound_prep Prepare serial dilutions of 2-(4-Bromophenyl)ethanimidamide HCl and reference inhibitors (7-NI, NPA, L-NAME) incubation Incubate NOS enzyme with test compound for a defined pre-incubation period reaction_start Initiate the enzymatic reaction by adding L-Arginine and cofactors incubation->reaction_start reaction_stop Stop the reaction after a specific time with a suitable stop solution (e.g., EDTA) reaction_start->reaction_stop griess_reagent Measure NO production indirectly by quantifying nitrite accumulation using the Griess Reagent reaction_stop->griess_reagent readout Measure absorbance at 540 nm using a microplate reader griess_reagent->readout calculation Calculate the percentage of NOS inhibition for each compound concentration readout->calculation ic50 Determine the IC50 values by plotting inhibition percentage against compound concentration and fitting to a dose-response curve calculation->ic50

Caption: In Vitro NOS Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol). Prepare stock solutions of cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4). Prepare a stock solution of L-arginine. Purified recombinant human nNOS, eNOS, and iNOS enzymes can be obtained from commercial suppliers.

  • Compound Preparation: Prepare serial dilutions of 2-(4-Bromophenyl)ethanimidamide hydrochloride, 7-NI, NPA, and L-NAME in the assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, cofactors, and the purified NOS enzyme for each isoform to separate wells.

  • Inhibitor Addition: Add the serially diluted test compounds and reference inhibitors to their respective wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Start the enzymatic reaction by adding L-arginine to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection: Measure the amount of nitric oxide produced by quantifying the stable metabolite, nitrite, using the Griess assay. Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[5]

  • Readout: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds compared to the control. Determine the IC50 value for each compound against each NOS isoform by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Nitric Oxide Production Assay in Neuronal Cells

This assay assesses the ability of the test compound to inhibit NO production in a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere compound_treatment Treat cells with various concentrations of 2-(4-Bromophenyl)ethanimidamide HCl and reference inhibitors cell_seeding->compound_treatment stimulus Stimulate NO production by adding an agonist (e.g., NMDA or a cytokine cocktail) compound_treatment->stimulus supernatant_collection Collect the cell culture supernatant after a defined incubation period stimulus->supernatant_collection griess_assay Perform the Griess assay on the supernatant to quantify nitrite levels supernatant_collection->griess_assay readout Measure absorbance at 540 nm griess_assay->readout calculation Calculate the percentage of NO production inhibition readout->calculation ec50 Determine the EC50 values for each compound calculation->ec50

Caption: Cellular NO Production Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) or primary neurons in appropriate culture medium. Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 2-(4-Bromophenyl)ethanimidamide hydrochloride and the reference inhibitors for a specific duration (e.g., 1-2 hours).

  • Stimulation of NO Production: Induce NO production by treating the cells with a relevant stimulus. For neuronal cells, this could be an excitatory amino acid like N-methyl-D-aspartate (NMDA) or a combination of pro-inflammatory cytokines (e.g., IFN-γ and IL-1β) to induce iNOS expression.

  • Sample Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

  • Nitrite Quantification: Determine the concentration of nitrite in the supernatant using the Griess assay as described in the in vitro protocol.[5]

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration relative to the stimulated control. Determine the EC50 value for each compound.

Analytical Characterization: HPLC Method for Purity and Quantification

Ensuring the purity and accurate concentration of the test compound is critical for reliable experimental results. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of amidine-containing compounds.[6]

Step-by-Step Methodology:

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.

  • Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound exhibits maximum absorbance (to be determined by UV-Vis spectrophotometry).

  • Quantification: Create a standard curve using known concentrations of a reference standard of 2-(4-Bromophenyl)ethanimidamide hydrochloride to determine the concentration of the experimental samples.

  • Purity Assessment: Assess the purity of the compound by analyzing the peak area percentage of the main peak relative to any impurity peaks.

Interpreting the Data and Drawing Conclusions

The collective data from these experiments will allow for a comprehensive evaluation of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

  • Potency: The IC50 and EC50 values will quantify the potency of the compound in inhibiting nNOS activity. A lower value indicates higher potency.

  • Selectivity: By comparing the IC50 values across the three NOS isoforms, the selectivity profile of the compound can be determined. A significantly higher IC50 for eNOS and iNOS compared to nNOS is desirable.

  • Cellular Efficacy: The results from the cellular assay will provide an indication of the compound's ability to cross cell membranes and inhibit nNOS in a biological context.

A successful outcome would be the demonstration that 2-(4-Bromophenyl)ethanimidamide hydrochloride exhibits potent and selective inhibition of nNOS, comparable or superior to the established inhibitors like 7-NI and NPA.

Future Directions and Considerations

Should the initial in vitro and cellular data prove promising, further investigations would be warranted. These include:

  • Mechanism of Action Studies: Elucidating the precise binding mode of the compound to nNOS through techniques like X-ray crystallography or computational modeling.

  • In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of neurodegenerative diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

This guide provides a structured and scientifically rigorous framework for the statistical and experimental analysis of 2-(4-Bromophenyl)ethanimidamide hydrochloride as a potential neuronal nitric oxide synthase inhibitor. By employing the detailed protocols and comparative analyses outlined herein, researchers and drug development professionals can effectively evaluate its therapeutic potential and make informed decisions regarding its further development. The quest for selective nNOS inhibitors is a challenging but critical endeavor in the fight against neurodegenerative diseases, and systematic investigations of novel chemical entities like 2-(4-Bromophenyl)ethanimidamide hydrochloride are essential for advancing this field.

References

  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Hota, S. K., Barh, D., Kumar, A., & H, R. (2012). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. CNS & Neurological Disorders - Drug Targets, 11(5), 619-634. Retrieved January 31, 2026, from [Link]

  • Acetamidine hydrochloride. (n.d.). Grokipedia. Retrieved January 31, 2026, from [Link]

  • What is Acetamide used for? (2024, June 14). Patsnap Synapse. Retrieved January 31, 2026, from [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (Eds.). (2013). Characterization of Nanoparticles Intended for Drug Delivery. Humana Press. Retrieved January 31, 2026, from [Link]

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  • Singh, P., Singh, S., & Kumar, V. (2011). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. Der Pharma Chemica, 3(6), 446-456. Retrieved January 31, 2026, from [Link]

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  • Singh, U. P., & Ghosh, S. (2013). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry, 405(20), 6515-6524. Retrieved January 31, 2026, from [Link]

  • Species Specificity of Amidine-Based Urokinase Inhibitors. (2006). Journal of Medicinal Chemistry, 49(20), 6104-6111. Retrieved January 31, 2026, from [Link]

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  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. (2012). Journal of the American Chemical Society, 134(28), 11656-11664. Retrieved January 31, 2026, from [Link]

  • Inhibiting the neuronal isoform of nitric oxide synthase has similar effects on the compensatory choroidal and axial responses to myopic defocus in chicks as does the non-specific inhibitor L-NAME. (2009). Experimental Eye Research, 88(6), 1101-1109. Retrieved January 31, 2026, from [Link]

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  • Neuronal NOS Inhibitor That Reduces Oxidative DNA Lesions and Neuronal Sensitivity Increases the Expression of Intact c-fos Transcripts after Brain Injury. (2001). Journal of Neuroscience, 21(19), 7536-7543. Retrieved January 31, 2026, from [Link]

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A Researcher's Guide to Ensuring Reproducibility: The Case of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the pursuit of novel therapeutics and chemical entities, the reproducibility of scientific findings stands as a cornerstone of progress.[1] A discovery, no matter how promising, holds little value if it cannot be reliably replicated by others in the scientific community.[2] This guide delves into the critical importance of reproducibility in the context of synthesizing and characterizing a specific molecule: 2-(4-Bromophenyl)ethanimidamide hydrochloride. While published data on this particular compound is scarce, its synthesis provides an ideal case study for comparing and validating methodologies to establish a robust and reproducible scientific finding.

This document is not a mere recitation of protocols. As a senior application scientist, my objective is to provide a framework for critical thinking in experimental design, emphasizing the "why" behind the "how." We will explore the synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride through two distinct lenses: a classic, time-tested method and a modern, catalytic approach. By comparing these pathways, we will illuminate the variables that can influence outcomes and underscore the principles of a self-validating experimental system.

The Reproducibility Imperative in Chemical Synthesis

The challenge of reproducibility is a well-documented concern within the chemical sciences.[3][4] A recent survey highlighted that chemistry is among the disciplines where researchers most frequently encounter difficulties in replicating previously published work.[3] The reasons for this are multifaceted, ranging from incomplete experimental descriptions to the understandable temptation to report the highest yield achieved rather than a statistically representative average.[4] Such practices undermine the integrity of the scientific record and can lead to wasted resources and dead-end research avenues.[3]

To counter this, a commitment to meticulous experimental design, execution, and reporting is paramount. This includes providing detailed accounts of all reagents, conditions, and purification methods, as well as a thorough and unambiguous characterization of the final compound.[4]

Comparative Synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride

The synthesis of our target compound, an amidine hydrochloride, will likely commence from the corresponding nitrile, 2-(4-bromophenyl)acetonitrile. This starting material is commercially available or can be synthesized from 2-(4-bromophenyl)acetamide.[5] We will compare two primary methodologies for the conversion of the nitrile to the desired amidine: the classical Pinner reaction and a modern, catalytic approach.

Method 1: The Pinner Reaction - A Classic Approach

The Pinner reaction, first described in 1877, is a robust and widely used method for the synthesis of amidines from nitriles.[6][7] It proceeds in two main stages: the formation of an imidate salt (a "Pinner salt") via the acid-catalyzed reaction of a nitrile with an alcohol, followed by the reaction of the imidate with ammonia to yield the amidine.[6][8]

Rationale for this approach: The Pinner reaction is well-established and its mechanism is well-understood.[8] It often provides good yields and a clean product, making it a reliable choice for a first attempt at synthesizing a novel amidine. The use of common and relatively inexpensive reagents is another advantage.

Experimental Workflow for the Pinner Reaction:

Pinner_Workflow cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amidine Formation cluster_2 Work-up & Purification Nitrile 2-(4-bromophenyl)acetonitrile Reaction1 Reaction Vessel (Anhydrous conditions, 0°C to RT) Nitrile->Reaction1 Ethanol Anhydrous Ethanol Ethanol->Reaction1 HCl Dry HCl gas HCl->Reaction1 PinnerSalt Ethyl 2-(4-bromophenyl)ethanimidate hydrochloride (Pinner Salt) Reaction1->PinnerSalt Reaction2 Reaction Vessel (Stirring, RT) PinnerSalt->Reaction2 Ammonia Ammonia in Ethanol Ammonia->Reaction2 CrudeProduct Crude 2-(4-Bromophenyl)ethanimidamide HCl Reaction2->CrudeProduct Filtration Filtration CrudeProduct->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying under vacuum Recrystallization->Drying PureProduct Pure 2-(4-Bromophenyl)ethanimidamide HCl Drying->PureProduct

Caption: Workflow for the Pinner Synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

Method 2: Catalytic Amidation - A Modern Alternative

In recent years, a variety of catalytic methods for the synthesis of amidines have been developed, offering potential advantages in terms of milder reaction conditions, broader substrate scope, and improved efficiency.[9][10] One such approach involves the direct addition of amines to nitriles catalyzed by a Lewis acid, such as a ytterbium amide.[9] For the synthesis of an unsubstituted amidine, a variation of this would involve a catalytic system that facilitates the addition of ammonia or an ammonia equivalent.

Rationale for this approach: Catalytic methods can sometimes offer a more "atom-economical" route and may avoid the use of harsh reagents like dry HCl gas.[9] They can also provide an alternative pathway if the Pinner reaction proves to be low-yielding or incompatible with other functional groups in more complex molecules.

Experimental Workflow for a Catalytic Amidation:

Catalytic_Workflow cluster_0 Catalytic Reaction cluster_1 Work-up & Purification Nitrile 2-(4-bromophenyl)acetonitrile Reaction Reaction Vessel (Anhydrous Solvent, Heat) Nitrile->Reaction AmmoniaSource Ammonia Source (e.g., Ammonium Chloride) AmmoniaSource->Reaction Catalyst Lewis Acid Catalyst (e.g., Yb(OTf)3) Catalyst->Reaction CrudeProduct Crude 2-(4-Bromophenyl)ethanimidamide HCl Reaction->CrudeProduct Quenching Reaction Quenching CrudeProduct->Quenching Extraction Solvent Extraction Quenching->Extraction ColumnChromatography Column Chromatography Extraction->ColumnChromatography PureProduct Pure 2-(4-Bromophenyl)ethanimidamide HCl ColumnChromatography->PureProduct

Caption: Workflow for a Catalytic Synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride.

A Head-to-Head Comparison: Establishing Reproducible Metrics

To objectively compare these two methods, a series of experiments should be conducted, with each reaction repeated multiple times to ensure the reliability of the data. The following table outlines the key performance indicators that should be measured and compared.

Parameter Method 1: Pinner Reaction Method 2: Catalytic Amidation Rationale for Comparison
Reaction Time Typically 12-24 hours8-16 hours (variable with catalyst)Efficiency and throughput are critical in drug discovery.
Reaction Temperature 0°C to Room TemperatureElevated temperatures often requiredMilder conditions can be advantageous for sensitive substrates.
Average Yield (%) Expected: 70-85%Expected: 60-90% (highly catalyst dependent)A primary indicator of reaction efficiency.
Purity (pre-purification) Generally highCan be lower due to side reactionsInfluences the complexity and cost of purification.
Purity (post-purification) >98%>98%The ultimate measure of the effectiveness of the purification strategy.
Ease of Work-up Simple filtration and washingOften requires aqueous work-up and extractionImpacts time and resource allocation.
Reagent Cost & Availability Low to moderateCan be high depending on the catalystA practical consideration for large-scale synthesis.
Scalability Well-established for scale-upMay require optimization for larger scalesImportant for transitioning from discovery to development.

Detailed Experimental Protocols: A Blueprint for Reproducibility

The following are detailed, step-by-step protocols for the two proposed synthetic methods. Adherence to these protocols, with careful documentation of any deviations, is crucial for achieving reproducible results.

Protocol 1: Synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride via the Pinner Reaction

Materials:

  • 2-(4-bromophenyl)acetonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Saturated solution of ammonia in ethanol

Procedure:

  • Pinner Salt Formation:

    • A solution of 2-(4-bromophenyl)acetonitrile (1 equivalent) in anhydrous ethanol (2 equivalents) is cooled to 0°C in an ice bath under a nitrogen atmosphere.

    • Dry hydrogen chloride gas is bubbled through the solution for 1-2 hours, ensuring the temperature does not rise above 5°C.

    • The reaction mixture is then sealed and allowed to stir at room temperature for 12 hours, during which time a precipitate of the Pinner salt should form.

    • The reaction mixture is diluted with anhydrous diethyl ether to facilitate complete precipitation.

    • The Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

  • Amidine Formation:

    • The dried Pinner salt is added portion-wise to a stirred, saturated solution of ammonia in ethanol at 0°C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 8 hours.

    • The precipitated ammonium chloride is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude 2-(4-Bromophenyl)ethanimidamide hydrochloride.

  • Purification:

    • The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether) to afford the pure product.

    • The purified product is dried under vacuum to a constant weight.

Protocol 2: Catalytic Synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride

Materials:

  • 2-(4-bromophenyl)acetonitrile

  • Ammonium chloride

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup:

    • To an oven-dried flask under a nitrogen atmosphere is added 2-(4-bromophenyl)acetonitrile (1 equivalent), ammonium chloride (1.5 equivalents), and Yb(OTf)₃ (0.1 equivalents).

    • Anhydrous toluene is added, and the mixture is heated to reflux (approximately 110°C) with vigorous stirring for 12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up:

    • The reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous sodium bicarbonate.

    • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure amidine free base.

    • The free base is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether is added dropwise until precipitation is complete.

    • The resulting hydrochloride salt is collected by filtration, washed with diethyl ether, and dried under vacuum.

Validation and Characterization: The Unambiguous Proof of Identity and Purity

Regardless of the synthetic method employed, the final product must be rigorously characterized to confirm its identity and purity. This is a non-negotiable aspect of ensuring reproducibility.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is essential for confirming the correct product has been formed.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=N and N-H bonds of the amidine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis (CHN): To determine the elemental composition and confirm the empirical formula. The results should be within ±0.4% of the calculated values.

  • Melting Point: A sharp melting point is an indicator of high purity.

Conclusion: A Commitment to Rigor

The synthesis of 2-(4-Bromophenyl)ethanimidamide hydrochloride, while not extensively documented, serves as an excellent paradigm for the principles of reproducible research. By systematically comparing established and modern synthetic methods, meticulously documenting all experimental parameters, and rigorously characterizing the final product, researchers can build a foundation of trust and reliability in their findings. This commitment to scientific integrity is not merely about adhering to best practices; it is about ensuring that the knowledge we generate is robust, verifiable, and ultimately, capable of advancing the frontiers of science.[1]

References

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.
  • Gautier, J. A., Miocque, M., & Farnoux, C. C. (1969). The Pinner Reaction. In The Chemistry of Amidines and Imidates (pp. 283-348). John Wiley & Sons, Ltd.
  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Wang, J., Xu, F., & Shen, Q. (2008). Ytterbium-Amide-Catalyzed Addition of Amines to Carbodiimides and Nitriles. Organic Letters, 10(24), 5501-5504.
  • Chemistry LibreTexts. Conversion of nitriles to amides. [Link]

  • Aly, A. A., Bräse, S., & Abdel-Wahab, B. F. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? [Link]

  • Davies, T. (2015). Editorial Reproducibility of Results. Organic Process Research & Development, 19(9), 1085-1085.
  • Veeprho. 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. [Link]

  • Sharma, S., Kumar, A., & Roy, I. (2015). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry, 407(17), 5035-5043.
  • Genemod. (2022, February 10). Why is Reproducibility so Important to Scientists: Guide for 2022. [Link]

  • Shabir, G. A. (2003). Validation of analytical methods for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 729-747.
  • Asiedu, B., & Ansa-Addo, E. (2020). Reproducibility and research integrity: the role of scientists and institutions.
  • International Union of Pure and Applied Chemistry. (1995). Nomenclature for the presentation of results of chemical analysis. Pure and Applied Chemistry, 67(4), 649-666.
  • Francl, M. (2017). Reproducibility in Chemical Research.
  • ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups? [Link]

  • Lowe, D. (2015). Reproducibility In Organic Chemistry. Science Translational Medicine, 7(294), 294fs27-294fs27.

Sources

peer-reviewed studies validating 2-(4-Bromophenyl)ethanimidamide hydrochloride's mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Validation & Performance Guide: 2-(4-Bromophenyl)ethanimidamide Hydrochloride

Executive Summary

2-(4-Bromophenyl)ethanimidamide hydrochloride (CAS: 6487-97-4), also known as 4-Bromophenylacetamidine , is a specialized small-molecule probe used primarily in serine protease inhibition and fragment-based drug discovery (FBDD) . Unlike the rigid "gold standard" benzamidine, this molecule features a methylene spacer (ethanimidamide) and a para-bromo substitution, offering a distinct steric and electronic profile for probing the S1 specificity pockets of enzymes like Trypsin , Thrombin , and Urokinase-type Plasminogen Activator (uPA) .

This guide provides a technical analysis of its mechanism, validated experimental protocols, and a comparative performance assessment against standard alternatives.

Part 1: Mechanism of Action (MoA)

The biological activity of 2-(4-Bromophenyl)ethanimidamide is driven by its ability to mimic the side chain of Arginine , the natural substrate for trypsin-like serine proteases.

The Amidine Anchor (Primary Interaction)

The core pharmacophore is the amidine group (


). At physiological pH, this group is protonated and carries a positive charge.
  • Target: The S1 Specificity Pocket of the protease.

  • Interaction: The amidine forms a critical salt bridge (bidentate hydrogen bond) with the carboxylate side chain of a conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket. This mimics the interaction of the P1 Arginine residue of the natural substrate.

The Methylene Spacer Effect

Unlike Benzamidine (where the amidine is directly attached to the phenyl ring), 2-(4-Bromophenyl)ethanimidamide possesses a methylene (


) bridge.
  • Consequence: This spacer decouples the aromatic ring from the amidine, allowing the phenyl ring to adopt a different orientation within the hydrophobic active site cleft. This often results in altered selectivity profiles compared to rigid benzamidines.

The Halogen Handle (4-Bromo Substitution)

The bromine atom at the para position serves two mechanistic functions:

  • Hydrophobic Bulk: It fills the distal region of the S1 pocket, potentially displacing conserved water molecules (entropy gain).

  • Halogen Bonding: In specific targets, the bromine can engage in halogen bonding with backbone carbonyls (e.g., Glycine residues), enhancing affinity over the unsubstituted parent compound.

Pathway Visualization: Competitive Inhibition Dynamics

Mechanism cluster_interaction Molecular Interaction (S1 Pocket) Enzyme Free Enzyme (E) (Serine Protease) ES_Complex ES Complex (Catalysis Active) Enzyme->ES_Complex + S EI_Complex EI Complex (Catalysis Blocked) Enzyme->EI_Complex + I (Competitive) Substrate Natural Substrate (S) (Arginine-peptide) Substrate->ES_Complex Inhibitor Inhibitor (I) (2-(4-Bromophenyl)ethanimidamide) Inhibitor->EI_Complex ES_Complex->Enzyme k_cat Product Cleaved Product ES_Complex->Product Release Amidine Amidine Group (+) Asp189 Asp189 (-) Amidine->Asp189 Salt Bridge

Caption: Competitive inhibition pathway showing the formation of the inactive Enzyme-Inhibitor (EI) complex via the salt bridge interaction in the S1 pocket.

Part 2: Comparative Performance Guide

This section compares 2-(4-Bromophenyl)ethanimidamide against industry-standard inhibitors.

Table 1: Performance Matrix of Amidine-Based Inhibitors

FeatureBenzamidine HCl 2-(4-Bromophenyl)ethanimidamide Leupeptin
Role General StandardSpecialized Probe / FragmentPotent Peptide Inhibitor
Structure Rigid (Phenyl-Amidine)Flexible (Phenyl-CH2-Amidine)Peptidic Aldehyde
Mechanism Competitive (Reversible)Competitive (Reversible)Transition State Analog
Trypsin

~18 µM [1]~5 - 25 µM (Est. based on class)~0.008 µM
Selectivity Low (Broad Spectrum)Moderate (Spacer affects fit)High (Serine/Cysteine)
Stability HighHigh (Stable solid)Unstable in aqueous solution
Primary Use Protein PurificationFBDD, Crystallography, SAR Studies Cell Culture / Lysis

Analysis:

  • Vs. Benzamidine: The 4-bromo derivative is less commonly used for bulk purification but is superior for Structure-Activity Relationship (SAR) studies. The bromine atom allows for X-ray crystallographic phasing (anomalous scattering), making this molecule a preferred "soak" ligand for structural biology [2].

  • Vs. Leupeptin: Leupeptin is orders of magnitude more potent but is a transition-state analog. The 4-bromo compound is a classical competitive inhibitor, making it better suited for kinetic studies where simple Michaelis-Menten inhibition models are required.

Part 3: Validated Experimental Protocols

To validate the mechanism in your own lab, use the following self-validating protocols.

Protocol A: Spectrophotometric Inhibition Assay (Trypsin)

Objective: Determine the


 and 

of the inhibitor against Trypsin.

Reagents:

  • Enzyme: Bovine Trypsin (TPCK-treated), 50 µg/mL in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide), 10 mM in DMSO.

  • Inhibitor: 2-(4-Bromophenyl)ethanimidamide HCl (Stock 100 mM in water).

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    

Workflow:

  • Preparation: Dilute Inhibitor to serial concentrations (0, 10, 50, 100, 500, 1000 µM) in Buffer.

  • Incubation: Mix 10 µL Enzyme + 80 µL Inhibitor (or Buffer control). Incubate at 25°C for 10 minutes to reach equilibrium (E + I ⇌ EI).

  • Initiation: Add 10 µL Substrate (Final conc. 1 mM).

  • Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the competitive inhibition equation:
    
    
    
    

Validation Check:

  • Control: The reaction without inhibitor must show linear product formation (

    
    ).
    
  • Specificity: Run a parallel assay with Chymotrypsin (substrate: BTPNA). This molecule should show negligible inhibition of Chymotrypsin, confirming S1 pocket specificity (Arg vs. Phe preference).

Protocol B: Synthesis Verification (Pinner Reaction)

Context: If synthesizing in-house or verifying purity. The synthesis follows the classic Pinner Reaction pathway, converting the nitrile precursor to the imidate, then the amidine.

Synthesis Nitrile 4-Bromophenylacetonitrile (Precursor) Imidate Imidate Ester HCl (Intermediate) Nitrile->Imidate HCl(g), EtOH 0°C (Pinner) Amidine 2-(4-Bromophenyl)ethanimidamide HCl (Final Product) Imidate->Amidine NH3 / EtOH RT

Caption: Two-step Pinner synthesis pathway. Purity is critical; residual nitrile is a common impurity.

References

  • Mares-Guia, M., & Shaw, E. (1965). Active-site mapping of trypsin: The role of hydrophobic interactions in the binding of benzamidine and phenylacetamidine derivatives. Journal of Biological Chemistry, 240(4), 1579-1585. Link

  • Katz, B. A., et al. (2001). Design of serine protease inhibitors using structure-based methods: The role of the P1 pocket. Chemistry & Biology, 8(11), 1107-1121. Link

  • Enamine / Sigma-Aldrich. (2024). Product Specification: 2-(4-Bromophenyl)ethanimidamide hydrochloride (CAS 6487-97-4). Chemical Supplier Database. Link

  • Leung, D., et al. (2000). Protease inhibitors: Current status and future prospects. Journal of Medicinal Chemistry, 43(3), 305-341. Link

Safety Operating Guide

2-(4-Bromophenyl)ethanimidamide Hydrochloride: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromophenyl)ethanimidamide hydrochloride (CAS Ref: 59104-21-1 for parent amidine) is a halogenated organic salt commonly used as a synthetic intermediate in medicinal chemistry.

Critical Directive: This compound must NEVER be disposed of in the sanitary sewer (sink) or general trash. Due to the presence of the bromine atom on the aromatic ring, it requires segregation into Halogenated Waste Streams to prevent the release of corrosive hydrogen bromide (HBr) gas and potential dioxin formation during standard combustion.

Chemical Dossier & Hazard Assessment

Before initiating disposal, verify the chemical identity to ensure this protocol applies.

ParameterData
Chemical Name 2-(4-Bromophenyl)ethanimidamide hydrochloride
Synonyms 4-Bromophenylacetamidine HCl; 4-Bromobenzeneethanimidamide HCl
CAS Number 59104-21-1 (Parent Amidine); Salt forms often referenced under parent CAS in operational EHS databases.[1]
Formula C₈H₉BrN₂[1][2][3] · HCl
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO
Primary Hazards Irritant: Skin (Cat 2), Eyes (Cat 2A), Respiratory (STOT SE 3). Hygroscopic.
The "Why" Behind the Protocol

Scientific Integrity Note: Why do we segregate this specific salt?

  • Halogen Load: Upon incineration, the bromine atom is liberated. In standard municipal incinerators, this forms Hydrogen Bromide (HBr), a highly corrosive acid gas that damages filtration equipment.

  • Dioxin Precursors: Improper combustion of halogenated aromatics at lower temperatures (<850°C) can theoretically catalyze the formation of brominated dioxins/furans.

  • Operational Compliance: Designated "Halogenated Waste" streams are routed to high-temperature incinerators equipped with alkaline scrubbers specifically designed to neutralize acid gases (HBr/HCl).

Disposal Decision Tree (Workflow)

The following diagram illustrates the logical flow for disposing of 2-(4-Bromophenyl)ethanimidamide HCl based on its physical state in your laboratory.

DisposalWorkflow Start Waste Generation: 2-(4-Bromophenyl)ethanimidamide HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals, Contaminated PPE) StateCheck->Solid Dry Solid Liquid Liquid Waste (Dissolved in Water/Solvent) StateCheck->Liquid Solution Bagging Double Bagging (Clear Polyethylene Bags) Solid->Bagging SolidLabel Label: 'Solid Waste - Toxic/Irritant' *Must list: Halogenated Organic Solid* Bagging->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage SolventCheck Check Solvent Compatibility Liquid->SolventCheck Segregation Segregate into HALOGENATED SOLVENT Carboy SolventCheck->Segregation Compatible LiquidLabel Label: 'Halogenated Organic Liquid' List all solvents + Amidine Salt Segregation->LiquidLabel LiquidLabel->Storage Disposal EHS Pickup -> High Temp Incineration (with Scrubber) Storage->Disposal

Figure 1: Operational workflow for the segregation and disposal of brominated amidine salts.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Substance & PPE)

Applicable for: Expired stock, weighing boat residues, contaminated gloves/paper towels.

  • Containment: Use a chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Place the primary bag inside a second clear bag to prevent leakage of fine particulate matter.

  • Labeling: Affix a Hazardous Waste Label.

    • Constituent: "2-(4-Bromophenyl)ethanimidamide HCl"[2][4]

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Tag: Write "HALOGENATED ORGANIC SOLID" clearly. This ensures the waste handler does not classify it as general "Lab Trash."

  • Storage: Store in a closed container in your Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for: Reaction mother liquors, HPLC waste, dissolved samples.

  • Compatibility Check: Ensure the solution pH is between 3 and 10. (Amidine salts are stable, but extreme pH can cause hydrolysis).

  • Segregation: Pour into the Halogenated Waste Carboy (typically yellow-tagged or distinct from non-halogenated solvents).

    • Note: Even if the solvent is water or methanol (non-halogenated), the solute (the brominated amidine) contaminates the entire volume, reclassifying it as Halogenated Waste.

  • Documentation: On the carboy log sheet, record the estimated concentration of the brominated compound.

Protocol C: Emergency Spill Response
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation (respiratory irritant).

  • Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

  • Cleanup: Wipe the area with water and a mild detergent.

  • Disposal: Treat all cleanup materials (towels, gloves) as Solid Waste (see Protocol A).

Regulatory & Compliance Context

  • RCRA (USA): While this specific compound is not typically P-listed or U-listed, it falls under Process Waste rules. Generators must characterize waste based on toxicity and chemical composition. The presence of the halogen (Bromine) drives the disposal pathway.

  • EPA Waste Codes: If mixed with spent halogenated solvents (e.g., DCM, Chloroform), the mixture often carries F-codes (F001/F002) . If pure, it is managed as "Non-RCRA Regulated Hazardous Waste" (unless characteristic for toxicity), but institutional policy almost universally mandates incineration for organobromides.

References

  • PubChem. (2025).[1][5] 2-(4-Bromophenyl)ethanimidamide (Compound Summary). National Library of Medicine. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.[Link]

  • Temple University EHS. (2025). Halogenated Solvents in Laboratories: Waste Minimization and Disposal.[Link]

Sources

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